Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGKTPRDBMMRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Weight and Formula of 3-Nitrophenyl Pyrazole Carboxylate: A Technical Guide
The following technical guide details the molecular properties, synthesis, and application of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (and its derivatives), the primary chemical entity designated by the class "3-nitrophenyl pyrazole carboxylate" in pharmaceutical research.
Part 1: Executive Chemical Profile[1]
In drug discovery, "3-nitrophenyl pyrazole carboxylate" typically refers to the 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid scaffold.[1] This moiety acts as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents (COX-2 selective), and antimicrobial compounds.[1]
Core Identity Data
The values below represent the free acid form, which is the standard reference for stoichiometric calculations in synthesis.[1]
| Property | Value | Notes |
| IUPAC Name | 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid | Tautomeric with 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid |
| Molecular Formula | C₁₀H₇N₃O₄ | |
| Molecular Weight | 233.18 g/mol | Monoisotopic Mass: 233.04 g/mol |
| CAS Registry Number | 1557038-82-0 | For the specific 3-nitrophenyl isomer |
| Physical State | Solid (Yellow to Orange powder) | Due to the nitro-conjugation |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents |
Derivative Variants (Esters)
In synthetic workflows, the Ethyl Ester is the most common intermediate isolated before hydrolysis.
| Variant | Formula | Molecular Weight | Application |
| Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate | C₁₂H₁₁N₃O₄ | 261.23 g/mol | Primary synthetic precursor |
| Methyl 5-(3-nitrophenyl)pyrazole-3-carboxylate | C₁₁H₉N₃O₄ | 247.21 g/mol | Analytical standard |
Part 2: Structural Logic & Pharmacophore Significance[1]
The Scaffold Architecture
The molecule consists of a pyrazole ring substituted at the C3 and C5 positions.
-
C5-Position (Aryl Group): The 3-nitrophenyl group provides electron-withdrawing character, influencing the acidity of the pyrazole NH and enhancing pi-stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
-
C3-Position (Carboxylate): The carboxylic acid serves as a "warhead" for further functionalization—typically converted to amides, esters, or hydrazides to generate libraries of bioactive molecules.
Tautomerism
The 1H-pyrazole system exhibits annular tautomerism.[1] In solution, the proton migrates between N1 and N2, making the 3-carboxylic acid and 5-carboxylic acid forms chemically equivalent unless the N1 position is substituted (e.g., N-methylation).[1]
-
Tautomer A: 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid[1]
-
Tautomer B: 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid[1]
Part 3: Synthesis & Production Protocols
The most robust synthesis utilizes a [3+2] Cycloaddition strategy or the Claisen Condensation followed by hydrazine cyclization. Below is the Claisen-Knorr Protocol , favored for its scalability and regioselectivity.[1]
Reaction Pathway Diagram (DOT)
Caption: Stepwise synthesis of the target scaffold via Claisen condensation followed by hydrazinolysis and hydrolysis.
Detailed Experimental Protocol
Objective: Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Step 1: Claisen Condensation
-
Reagents: Dissolve 3-nitroacetophenone (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (20 mL).
-
Catalysis: Add Sodium Ethoxide (NaOEt, 12 mmol) dropwise at 0°C under nitrogen atmosphere.
-
Reaction: Warm to room temperature and reflux for 4 hours. The solution will darken, indicating the formation of the diketo ester (ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate).[1]
-
Isolation: Acidify with 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[1]
Step 2: Cyclization (Knorr Synthesis)
-
Cyclization: Redissolve the crude diketo ester in glacial acetic acid (15 mL).
-
Addition: Add Hydrazine Hydrate (12 mmol) slowly (exothermic reaction).
-
Reflux: Heat at 80°C for 3 hours.
-
Work-up: Pour the mixture into crushed ice. The Ethyl Ester precipitate (Yellow solid) is collected by filtration.
-
Checkpoint: Verify MW of ester (261.23) via LC-MS.[1]
-
Step 3: Hydrolysis to Acid
-
Hydrolysis: Suspend the ester in THF:Water (1:1). Add Lithium Hydroxide (LiOH, 3 eq).
-
Stir: Stir at room temperature for 12 hours.
-
Purification: Evaporate THF. Acidify the aqueous layer to pH 2 with 1M HCl.
-
Final Product: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
-
Yield: Typically 75-85%.[1]
-
Appearance: Yellow crystalline solid.
-
Part 4: Applications in Drug Development[1]
Scaffold for Kinase Inhibition
The 3-nitrophenyl pyrazole carboxylate structure is a bioisostere for various biaryl systems. The carboxylic acid is often converted to an amide to interact with the "hinge region" of kinases.
-
Mechanism: The pyrazole nitrogens accept/donate hydrogen bonds to the kinase backbone.
-
Specificity: The 3-nitro group can be reduced to an amine (3-amino) for further derivatization (e.g., sulfonylation) to target specific pockets in enzymes like CDK2 or p38 MAP kinase .[1]
COX-2 Selective Inhibitors
Derivatives of this scaffold (specifically when N1 is substituted with a phenyl group) mimic the structure of Celecoxib.
-
SAR Insight: The carboxylate group provides a handle to attach polar groups that improve solubility, a common issue with pyrazole-based drugs.[1]
Analytical Probe Development
The nitro group renders the molecule UV-active and potentially electrochemically active.[1]
-
Reduction: The nitro group can be electrochemically reduced, allowing this scaffold to serve as a redox tag in electrochemical DNA sensors.[1]
References
-
PubChem Compound Summary. (2025). 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid.[1][2] National Center for Biotechnology Information. Link
-
ChemScene. (2024). Product Data: 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid. Link
-
Negi, P. S., et al. (2010).[1] Synthesis and characterization of novel pyrazoline derivatives. Molbank, M650.[1] (Describes the nitrophenyl-pyrazole scaffold synthesis). Link
-
Sekkak, H., et al. (2013).[1] Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry. (Details the 1,3-dipolar cycloaddition methods). Link
Sources
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate: A Technical Whitepaper on Synthesis, Tautomerism, and Pharmaceutical Utility
Executive Summary
In the landscape of modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently deployed as a bioisostere for phenyl or amide groups to improve metabolic stability and target affinity. Specifically, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (Molecular Formula: C12H11N3O4) represents a highly versatile synthetic intermediate. While specific PubChem CIDs often catalog its various tautomeric or substituted states under the broader C12H11N3O4 umbrella , this exact structural arrangement is heavily utilized in the synthesis of novel fungicides and advanced heterocyclic antineoplastic agents .
This guide provides an authoritative, in-depth analysis of its physicochemical properties, tautomeric dynamics, and a self-validating synthetic methodology designed for high-yield scale-up.
Physicochemical Profiling and Tautomeric Dynamics
A critical, often overlooked aspect of 1H-pyrazole chemistry is the annular tautomerism between the N1 and N2 positions. In solution, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate exists in rapid equilibrium with its tautomer, Ethyl 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. This dynamic must be accounted for during downstream N-alkylation, which typically yields a mixture of regioisomers unless steric or electronic directing groups are employed.
The quantitative physical and chemical parameters of this intermediate dictate its behavior in both synthetic workflows and biological assays. These metrics are summarized below.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Implication for Drug Design |
| Molecular Formula | C12H11N3O4 | Defines the exact mass for mass spectrometry validation. |
| Molecular Weight | 261.23 g/mol | Optimal low-MW building block, leaving room for further functionalization without violating Lipinski's Rule of 5. |
| Exact Mass | 261.075 Da | Primary target peak [M+H]+ at m/z 262.08 in LC-MS. |
| Topological Polar Surface Area (TPSA) | 100.8 Ų | High polarity driven by the nitro and ester groups; requires reduction/hydrolysis to tune membrane permeability. |
| LogP (Estimated) | ~2.5 | Moderate lipophilicity, ideal for partitioning in standard organic solvents during liquid-liquid extraction. |
| Hydrogen Bond Donors (HBD) | 1 | The pyrazole N-H acts as a critical hinge-binding motif in kinase inhibitor design. |
| Hydrogen Bond Acceptors (HBA) | 6 | High acceptor count necessitates careful optimization of downstream derivatives to prevent poor oral bioavailability. |
Mechanistic Synthesis & Retrosynthetic Analysis
The most robust retrosynthetic disconnection for 4-carboxylate-pyrazoles cleaves the pyrazole ring into a hydrazine unit and a 1,3-dielectrophile. For this specific compound, the optimal forward synthesis utilizes ethyl 3-(3-nitrophenyl)-3-oxopropanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate, followed by cyclization with hydrazine hydrate.
Fig 1: Two-step synthesis workflow via enaminone intermediate and hydrazine cyclization.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) that force the chemist to verify mechanistic milestones before proceeding, thereby eliminating downstream purification failures.
Phase 1: Enaminone Formation
-
Reagent Charging: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, add ethyl 3-(3-nitrophenyl)-3-oxopropanoate (50.0 mmol, 1.0 eq) and anhydrous toluene (100 mL, 0.5 M).
-
Electrophile Addition: Add DMF-DMA (75.0 mmol, 1.5 eq) in one portion.
-
Thermal Activation: Heat the reaction to 110°C (reflux) for 4 hours.
-
Causality: DMF-DMA acts as both a formylating agent and a dehydrating agent. The Dean-Stark trap removes the azeotropic mixture of toluene and methanol. Driving off methanol shifts the thermodynamic equilibrium entirely to the right, preventing reversible hydrolysis of the enaminone.
-
-
Validation Check (IPC 1): Perform LC-MS analysis. The protocol is self-validating only if the starting material (m/z 238 [M+H]+) is completely absent, replaced by the enaminone intermediate (m/z 293 [M+H]+). Do not proceed until this conversion is >98%.
-
Workup: Concentrate the mixture under reduced pressure to yield a crude, dark yellow oil. Use directly in the next step to avoid degradation.
Phase 2: Hydrazine Cyclization 6. Solvent Exchange: Dissolve the crude enaminone in absolute ethanol (150 mL). 7. Nucleophilic Attack: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (60.0 mmol, 1.2 eq) dropwise over 15 minutes.
-
Causality: The dropwise addition at 0°C controls the highly exothermic initial hydrazone formation. Keeping the temperature low prevents the premature, uncontrolled expulsion of dimethylamine, which can lead to polymerization or bis-addition byproducts.
-
Cyclization: Remove the ice bath and heat the reaction to 80°C for 2 hours.
-
Validation Check (IPC 2): TLC (Hexanes:EtOAc 1:1) must show the disappearance of the yellow enaminone spot and the appearance of a highly UV-active product spot (Rf ~0.4).
-
Isolation: Cool to room temperature. Add cold distilled water (200 mL) dropwise to precipitate the product. Filter the resulting solid, wash with cold water, and recrystallize from EtOH/H2O to afford the pure Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as an off-white powder.
Pharmaceutical Utility: The 3-Nitrophenyl Handle
The strategic placement of the nitro group at the meta position of the phenyl ring, coupled with the C4-ester, provides a highly orthogonal dual-derivatization platform. This specific substitution pattern is highly prized in medicinal chemistry for generating diverse libraries of kinase inhibitors and GPCR modulators.
Fig 2: Divergent derivatization pathways leveraging the nitro and ester functional groups.
Orthogonal Reactivity
-
Nitro Reduction: The 3-nitro group can be selectively reduced to a primary aniline using catalytic hydrogenation (Pd/C, H2) or Béchamp reduction (Fe/HCl). The resulting aniline is a potent nucleophile, ready for Buchwald-Hartwig cross-coupling or urea formation. In kinase inhibitor design, this aniline often serves as a critical hydrogen bond donor to the kinase hinge region .
-
Ester Hydrolysis: The C4 ethyl ester is sterically hindered but can be cleanly hydrolyzed to the corresponding carboxylic acid using LiOH in THF/H2O. This acid can subsequently undergo EDC/HOBt or HATU-mediated amide coupling, allowing for the rapid exploration of the solvent-exposed channel in target proteins.
Conclusion
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a foundational building block that bridges the gap between simple commercial reagents and complex, high-value pharmaceutical active ingredients. By understanding its tautomeric nature, leveraging the thermodynamic drivers of its synthesis, and utilizing its orthogonal functional groups, drug development professionals can rapidly access diverse, biologically active chemical space.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Formula C12H11N3O4" PubChem. URL: [Link]
- Perez, J., et al. "NEW FUNGICIDE PYRAZOLES" Google Patents (FR2795726A1), 2001.
- Zhang, G., et al. "Heterocyclic compounds, associated compositions and associated methods of treatment" Google Patents (WO2023151640A1), Beigene Ltd, 2023.
Architecting Heterocycles: A Technical Whitepaper on Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for amides and phenols, or as a critical hinge-binding motif in kinase inhibitors. Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a highly versatile, bifunctional building block. It combines the hydrogen-bonding capacity of the pyrazole core with a reducible nitroaryl group and a hydrolyzable ester, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, mechanistic synthesis, and pharmacological applications, designed specifically for drug development professionals.
Chemical Identity & Nomenclature
Understanding the precise nomenclature of pyrazoles is critical due to annular tautomerism. In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions.
-
Primary IUPAC Name: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
-
Tautomeric IUPAC Name: Ethyl 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
-
Common Synonyms:
-
5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
-
3-(m-nitrophenyl)pyrazole-4-carboxylic acid ethyl ester
-
-
Molecular Formula: C₁₂H₁₁N₃O₄
-
SMILES String: CCOC(=O)C1=C(NN=C1)C2=CC=CC(=C2)[O-]
Expert Insight: When cataloging this compound in chemical databases or patent claims, both the 3-aryl and 5-aryl locants must be searched to ensure comprehensive prior-art retrieval, as the tautomers are indistinguishable in standard NMR at room temperature [1].
Physicochemical Profiling
The physicochemical properties of this building block dictate its behavior in both synthetic workflows and biological systems. The data below summarizes its quantitative profile, optimized for Lipinski's Rule of Five compliance in downstream API development.
| Property | Value | Pharmacological Significance |
| Molecular Weight | 261.23 g/mol | Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit. |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) | Essential for interacting with kinase hinge regions (e.g., ATP-binding pockets). |
| Hydrogen Bond Acceptors | 5 (N, O atoms) | Facilitates solubility and target-protein interactions. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adapt to binding pockets. |
| Estimated LogP | ~2.5 | Ideal lipophilicity for cellular permeability and oral bioavailability. |
| Topological Polar Surface Area | 98.4 Ų | Well within the <140 Ų threshold required for good intestinal absorption [1]. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 4-carboxylate pyrazoles requires precise chemoselectivity to avoid degrading the sensitive nitro group. We employ a robust, two-step thermodynamic approach utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine.
Causality of Reagent Selection
-
Why DMF-DMA? Traditional formylation of active methylenes requires strong bases (e.g., NaOEt), which can trigger nucleophilic aromatic substitution or degradation of the 3-nitrophenyl group. DMF-DMA acts as a highly electrophilic, neutral one-carbon synthon. The reaction is entropically driven by the release of methanol, ensuring high yields without basic conditions.
-
Why Hydrazine Hydrate in Ethanol? Hydrazine acts as a bis-nucleophile. The hydrate form tempers its reactivity, preventing unwanted reduction of the nitro group. Ethanol provides the optimal boiling point (78°C) to supply thermal energy for the final dehydration step of the cyclization while keeping the intermediate fully solubilized.
Step-by-Step Self-Validating Protocol
Step 1: Electrophilic Amination (Enamine Formation)
-
Charge: To a dry round-bottom flask, add Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) and anhydrous toluene (0.5 M).
-
React: Add DMF-DMA (1.5 eq) dropwise at room temperature. Heat the mixture to reflux (110°C) for 4 hours.
-
In-Process Control (IPC) & Validation: Analyze an aliquot via LC-MS. The system is self-validating when the starting material mass is completely depleted, and the intermediate enamine mass (m/z 293 for [M+H]+) constitutes >95% of the Total Ion Chromatogram (TIC).
-
Workup: Concentrate under reduced pressure to yield Ethyl 2-(3-nitrobenzoyl)-3-(dimethylamino)acrylate as a dark yellow solid. Use directly in Step 2.
Step 2: Tandem Addition-Elimination & Cyclization
-
Charge: Dissolve the crude enamine (1.0 eq) in absolute ethanol (0.2 M).
-
React: Add Hydrazine hydrate (1.2 eq) dropwise. Heat to reflux (78°C) for 3 hours.
-
In-Process Control (IPC) & Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is self-validating when the bright yellow color of the conjugated enamine dissipates into a pale/colorless solution, and the Rf ~0.3 spot transitions entirely to a new UV-active spot at Rf ~0.5.
-
Isolation: Cool to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole.
Figure 1: Two-step synthetic workflow for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
Pharmacological Relevance & Target Pathways
Derivatives of nitrophenyl-pyrazole-4-carboxylates are foundational in the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase modulators [2].
Structural Utility in Drug Design
-
The Nitro Group: Serves as a synthetic handle. Post-cyclization, the nitro group can be selectively reduced to an aniline using Pd/C and H₂ (or SnCl₂ if orthogonal protecting groups are present). This aniline can then be coupled with isocyanates to form urea-based kinase inhibitors (similar to the structural motifs found in Sorafenib).
-
The Ester Group: Can be saponified to the corresponding carboxylic acid using LiOH, followed by amide coupling (using HATU/DIPEA) to explore the structure-activity relationship (SAR) of the solvent-exposed region in a target protein [3].
Mechanism of Action: PDE4 Inhibition
Structurally related pyrazole-4-carboxylates exhibit potent inhibition of PDE4, an enzyme critical in inflammatory signaling. By competitively binding to the active site of PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates downstream targets to suppress the release of pro-inflammatory cytokines (e.g., TNF-α).
Figure 2: PDE4 inhibition pathway modulated by pyrazole-4-carboxylate derivatives.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12914809, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (Representative Pyrazole-4-carboxylate Class Data). PubChem. Available at:[Link]
-
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Ethyl 3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carboxylate (PDE4 Inhibitor Data). NCATS. Available at:[Link]
Advanced Safety and Handling Guide for Ethyl 5-(3-nitrophenyl)pyrazole Esters
An in-depth technical guide and safety whitepaper detailing the handling, synthesis, and hazard profile of ethyl 5-(3-nitrophenyl)pyrazole esters, specifically focusing on the widely utilized intermediate Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate .
Executive Summary
Ethyl 5-(3-nitrophenyl)pyrazole esters are critical synthetic intermediates in medicinal chemistry and agrochemical development. They serve as foundational building blocks for synthesizing
Unlike standard 16-section Safety Data Sheets (SDS) that provide generic warnings, this whitepaper delivers a mechanistic understanding of the compound's reactivity, toxicity, and process safety. By understanding the causality behind the hazards, researchers can engineer self-validating safety systems for synthesis, scale-up, and disposal.
Physicochemical Properties & Molecular Identification
Understanding the baseline metrics of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is the first step in risk assessment. The lipophilicity of the ester and the thermal instability of the nitro group dictate both its biological penetration and its storage requirements[2].
Table 1: Molecular & Hazard Identification
| Property / Metric | Data / Classification |
| Chemical Name | Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate |
| CAS Number | 1025724-57-5 |
| Molecular Formula | C₁₂H₁₁N₃O₄ |
| Molecular Weight | 261.23 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| GHS Hazard Classifications | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory) |
| Storage Requirements | Sealed in dry, 2-8°C; away from reducing agents |
Synthesis Protocol & Process Safety
The synthesis of ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate typically proceeds via a Claisen condensation followed by a cyclization reaction with hydrazine. This workflow introduces severe acute hazards, primarily due to the use of hydrazine hydrate—a highly toxic, volatile, and reactive reducing agent[1].
Step-by-Step Methodology: Synthesis of Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate
The following protocol incorporates self-validating safety checkpoints to ensure process control.
-
Preparation of the Diketoester (Claisen Condensation):
-
Procedure: Generate sodium ethoxide by reacting sodium metal (1.15 g) with dry ethanol (13 mL) under an inert argon atmosphere. Dropwise, add diethyl oxalate (125 mmol) while maintaining the temperature in an ice bath (0-5°C).
-
Addition: Slowly introduce 3-nitroacetophenone (50 mmol). Stir for 24-48 hours at room temperature.
-
Safety Checkpoint: Validate the completion of the reaction via TLC. Quench the reaction by adjusting the pH to 2.0 using a 5% sulfuric acid solution. Causality: The acidic quench neutralizes the highly basic sodium ethoxide, preventing unwanted base-catalyzed degradation of the nitro group.
-
-
Cyclization (Hydrazine Addition):
-
Procedure: Dissolve the resulting ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate intermediate (1 mmol) in 15 mL of ethanol.
-
Hazard Control:Hydrazine hydrate (3 mmol) must be added dropwise via an addition funnel inside a certified fume hood.
-
Reaction: Reflux the mixture for 3 hours.
-
-
Workup & Purification:
-
Procedure: Following TLC verification, extract the mixture sequentially with dichloromethane, 4% sodium hydroxide, and brine. Remove the solvent under vacuum to yield the final pyrazole ester[1].
-
Synthesis workflow of ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate with safety checkpoints.
Toxicological Mechanisms & Hazard Profiling
To effectively protect personnel, one must understand why this compound is hazardous. The toxicity of ethyl 5-(3-nitrophenyl)pyrazole esters is dual-faceted, stemming from both the nitroaromatic system and the pyrazole ring[3][4].
The Nitroaromatic Threat: Oxidative Stress & Methemoglobinemia
Nitroaromatic compounds are highly lipophilic, allowing them to easily cross the stratum corneum (skin barrier) and alveolar membranes (lungs). Once systemic, hepatic nitroreductases (driven by CYP450 and NADPH) reduce the nitro group (
-
Causality of Toxicity: These intermediates undergo rapid redox cycling, generating massive amounts of Reactive Oxygen Species (ROS). Furthermore, the hydroxylamine metabolites directly oxidize the
in hemoglobin to , resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.
The Pyrazole Threat: Target Organ Toxicity
Pyrazoles are known to interact with and potentially inhibit various cytochrome P450 enzymes. Prolonged exposure can lead to hepatotoxicity and severe respiratory tract irritation (STOT SE 3)[3][5].
Mechanistic pathway of nitroaromatic toxicity leading to oxidative stress and methemoglobinemia.
Comprehensive Safety Protocols (Self-Validating Systems)
Standard safety measures are insufficient without validation. The following protocols ensure that safety systems are actively functioning before and during chemical handling.
A. Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: Handle exclusively in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Self-Validation: Before opening the compound, verify the fume hood monitor displays a face velocity of exactly 80–120 feet per minute (fpm) . Do not proceed if the alarm is triggered or velocity is unverified.
-
-
Dermal Protection: Because nitroaromatics penetrate standard latex, use Nitrile gloves (
0.11 mm thickness) for incidental splash contact, or Butyl rubber gloves for prolonged handling or large-scale synthesis[6].-
Causality: Butyl rubber provides superior resistance to the lipophilic permeation of nitro-containing organic esters.
-
-
Ocular Protection: Tight-fitting chemical splash goggles (conforming to EN 166 or NIOSH standards) are mandatory due to the compound's Category 1 Severe Eye Damage classification[4].
B. Spill Response & Decontamination Workflow
In the event of a powder spill, sweeping will aerosolize the toxic dust, leading to severe inhalation hazards.
-
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity (minimum 15-foot radius).
-
PPE Escalation: Don a half-face respirator with P100/Organic Vapor cartridges before re-entering the spill zone.
-
Wet Containment: Gently mist the spill with a 10% isopropanol/water solution.
-
Causality: Wetting the powder prevents aerosolization of the respiratory irritant while minimizing the spread of the lipophilic ester.
-
-
Absorption: Cover the wetted area with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
Neutralization & Validation: Wash the surface with a mild alkaline detergent.
-
Self-Validation: Swipe the cleaned area with a pH strip and visually inspect under a UV lamp (pyrazoles often exhibit distinct UV absorbance). If UV fluorescence is detected, repeat the detergent wash until the surface is analytically clean.
-
Storage, Stability, and Incompatibilities
Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate is stable under standard laboratory conditions but possesses critical chemical incompatibilities that can lead to catastrophic failure if ignored.
-
Thermal Decomposition: If exposed to extreme heat or fire, the compound undergoes thermal decomposition, rapidly off-gassing highly toxic Nitrogen Oxides (
), Carbon Monoxide ( ), and Carbon Dioxide ( )[5]. -
Incompatible Materials: Strictly isolate from strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride, or transition metal catalysts like Pd/C in the presence of hydrogen).
-
Causality: The nitro group (
) is highly susceptible to reduction. Accidental mixing with reducing agents can trigger a violently exothermic runaway reaction, rapidly converting the nitro group to an amine while boiling off the solvent.
-
References
- Fisher Scientific - 4-Nitro-1H-pyrazole Safety Data Sheet.
- ChemScene - Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate Product & Safety Data.
- AK Scientific, Inc. - 4-Nitropyrazole Safety Data Sheet.
- ChemicalBook - 3-Nitro-1H-pyrazole Safety Data Sheet.
- MilliporeSigma - Safety Data Sheet (Pyrazole derivatives).
- Fisher Scientific - 5-Nitro-1H-pyrazole Safety Data Sheet.
- National Institutes of Health (NIH) / PMC - Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors.
Sources
Methodological & Application
One-pot cyclocondensation protocol for 3-nitrophenyl pyrazole esters
Application Note: Regioselective One-Pot Cyclocondensation of 3-Nitrophenyl Pyrazole Esters
Executive Summary
This application note details a robust, scalable protocol for the synthesis of ethyl 1-(3-nitrophenyl)-1H-pyrazole-carboxylates via a one-pot Knorr-type cyclocondensation. Pyrazole esters are critical pharmacophores in medicinal chemistry, serving as precursors for COX-2 inhibitors, p38 MAP kinase inhibitors, and various agrochemicals.
The presence of the electron-withdrawing nitro group on the phenyl ring introduces specific challenges regarding solubility and regioselectivity. This guide addresses these by utilizing diethyl oxalacetate as the 1,3-dicarbonyl source, ensuring the retention of the ester functionality (avoiding the common "pyrazolone" trap associated with simple
Scientific Background & Reaction Design
The Challenge: Pyrazolone vs. Pyrazole Ester
A common error in pyrazole synthesis is the assumption that reacting ethyl acetoacetate with a hydrazine yields a pyrazole ester. In reality, this typically results in a 5-pyrazolone (cyclic amide) due to the intramolecular attack of the hydrazine nitrogen on the ester carbonyl.
To synthesize a stable pyrazole ester , the electrophilic partners must be designed such that the cyclization occurs between the hydrazine and two ketone/aldehyde equivalents, or by using a 1,4-dicarbonyl equivalent like diethyl oxalacetate. In this protocol, we utilize sodium diethyl oxalacetate , which possesses two electrophilic centers (a ketone and an ester) but allows for aromatization to the pyrazole ester under acidic dehydration conditions.
Regioselectivity Mechanism
The reaction between 3-nitrophenylhydrazine and an unsymmetrical 1,3-dicarbonyl compound can yield two isomers:
-
Ethyl 1-(3-nitrophenyl)-5-carboxylate (Kinetic product, often favored by free hydrazine).
-
Ethyl 1-(3-nitrophenyl)-3-carboxylate (Thermodynamic product, often favored by hydrazine salts/acidic conditions).
The regiochemistry is dictated by the initial nucleophilic attack. The terminal nitrogen (
Figure 1: Mechanistic divergence in Knorr-type condensation. Acidic conditions (using the HCl salt) typically favor the formation of the 3-carboxylate isomer.
Materials & Instrumentation
Reagents:
-
3-Nitrophenylhydrazine Hydrochloride (98%): Caution: Toxic, potential sensitizer.
-
Sodium Diethyl Oxalacetate (95%): The sodium salt is more stable than the free ester.
-
Ethanol (Absolute): Solvent.[1]
-
Glacial Acetic Acid: Catalyst/Solvent.
-
Sodium Acetate (Anhydrous): Buffer (optional).
-
Diethyl Ether / Ethyl Acetate: For workup.
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser.
-
Magnetic stirrer with heating block.
-
TLC plates (Silica gel 60 F254).
-
Rotary evaporator.
-
Vacuum filtration setup.
Experimental Protocol
Standard Operating Procedure (SOP)
Step 1: Solubilization and Activation
-
In a 100 mL round-bottom flask, suspend 3-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) in Ethanol (20 mL).
-
Critical Control Point: Since the hydrazine is an HCl salt, the solution will be acidic. To promote the reaction, add Sodium Acetate (1.0 g) or Glacial Acetic Acid (2 mL) to create a buffered environment. Stir at room temperature for 10 minutes until partially dissolved.
Step 2: Addition of Electrophile
-
Add Sodium Diethyl Oxalacetate (2.31 g, 11 mmol, 1.1 equiv) to the mixture.
-
Rinse the weighing boat with an additional 5 mL of Ethanol.
Step 3: Cyclocondensation (Reflux)
-
Heat the reaction mixture to reflux (approx. 80°C).
-
Maintain reflux for 3–4 hours .
-
Monitoring: Check TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting hydrazine (polar, often streaks) should disappear, replaced by a less polar, UV-active spot (the pyrazole ester).
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Buchner funnel. Wash with cold dilute ethanol (50%) and water to remove inorganic salts (NaCl).
-
Option B (Extraction - if oil forms):
-
Remove ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (30 mL).
-
Wash with Water (2 x 15 mL) and Brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
Step 5: Purification
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
If the regioselectivity was poor, column chromatography (Silica gel, Hexane:EtOAc gradient) may be required to separate the 3-carboxylate and 5-carboxylate isomers.
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Optimization & Troubleshooting
The following table summarizes common issues and field-proven solutions based on Knorr synthesis literature.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or loss of product during workup. | Increase reflux time to 6 hours. Ensure the reaction is not too acidic (add NaOAc). Check aqueous layer during extraction (product might be slightly polar). |
| Mixture of Isomers | Lack of regiocontrol. | To favor 3-carboxylate: Use Hydrazine HCl salt in acidic media (AcOH). To favor 5-carboxylate: Use free hydrazine base in neutral EtOH. |
| Sticky/Oily Product | Impurities or residual solvent. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Hydrazine HCl insolubility. | Add a small amount of water (0.5 mL) to the ethanol or use Methanol as solvent to improve solubility. |
Characterization Criteria
To validate the synthesis of Ethyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate , look for these spectral signatures:
-
1H NMR (CDCl3, 400 MHz):
-
1.4 (t, 3H, ester
). -
4.4 (q, 2H, ester
). -
6.9 - 7.0 (s, 1H, Pyrazole
). Diagnostic peak. - 7.5 - 8.5 (m, 4H, Aromatic 3-nitrophenyl protons). Look for the deshielded proton ortho to the nitro group.
-
1.4 (t, 3H, ester
-
Regioisomer Distinction:
-
The 3-carboxylate isomer typically shows the pyrazole H-4 proton further downfield compared to the 5-carboxylate due to the anisotropic effect of the adjacent carbonyl group.
-
NOE (Nuclear Overhauser Effect) experiments can confirm proximity of the phenyl ring protons to the pyrazole substituent.
-
Safety & Handling (E-E-A-T)
-
3-Nitrophenylhydrazine Hydrochloride:
-
Explosion Risk: While the hydrochloride salt is more stable, nitro-substituted hydrazines can be energetic. Avoid heating dry solids.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central (PMC). Available at: [Link] (Validates regioselectivity dependence on hydrazine salt form).
-
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. ResearchGate. Available at: [Link] (Specific reference for ethyl ester synthesis using diethyl oxalate/oxalacetate).
Sources
Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate: A Detailed Guide to Reaction Conditions and Protocols
For Immediate Release: A Comprehensive Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and well-established two-step process: a Knoevenagel condensation followed by a pyrazole-forming cyclization. This guide offers in-depth explanations of the reaction mechanisms, step-by-step protocols, and key considerations for successful synthesis and characterization.
Introduction
Pyrazole scaffolds are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological activities. The title compound, ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, incorporates a 3-nitrophenyl group, a common pharmacophore that can be further functionalized, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The synthetic strategy outlined herein is efficient and relies on readily available starting materials, making it suitable for both academic and industrial research settings.
Reaction Mechanism and Rationale
The synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate proceeds through two key transformations:
-
Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of 3-nitrobenzaldehyde with ethyl acetoacetate. This reaction, a classic Knoevenagel condensation, forms the α,β-unsaturated dicarbonyl intermediate, ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. The use of a weak base, such as piperidine, is crucial to deprotonate the active methylene group of ethyl acetoacetate, initiating the nucleophilic attack on the aldehyde.
-
Pyrazole Formation (Knorr-type Cyclization): The intermediate is then reacted with hydrazine hydrate. This reaction is a variation of the Knorr pyrazole synthesis, a fundamental method for constructing pyrazole rings.[1] The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1] The use of an acid catalyst, such as glacial acetic acid, facilitates the cyclization and dehydration steps.
dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_step1" { label = "Step 1: Knoevenagel Condensation"; bgcolor="#F1F3F4"; "3-Nitrobenzaldehyde" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Ethyl_Acetoacetate" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Piperidine" [shape=plaintext]; "Intermediate" [label="Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate", shape=box, style=filled, fillcolor="#FFFFFF"];
}
subgraph "cluster_step2" { label = "Step 2: Pyrazole Formation"; bgcolor="#F1F3F4"; "Hydrazine_Hydrate" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Final_Product" [label="Ethyl 5-(3-nitrophenyl)-1H-\npyrazole-4-carboxylate", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Acid" [shape=plaintext];
} }
Figure 1: Overall synthetic workflow for ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (Intermediate)
This protocol is adapted from established Knoevenagel condensation procedures.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (0.1 mol, 15.1 g) and ethyl acetoacetate (0.1 mol, 13.0 g) in 100 mL of ethanol.
-
To this solution, add piperidine (0.01 mol, 1.0 mL) as a catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After the initial stirring, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Part 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (Final Product)
This protocol is based on the principles of the Knorr pyrazole synthesis.[1]
Materials:
-
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (from Part 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (0.05 mol) in 100 mL of glacial acetic acid.
-
To the stirred solution, add hydrazine hydrate (0.06 mol, 3.0 mL of 80% solution) dropwise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual acetic acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data and Characterization
Table 1: Expected Characterization Data
| Analysis Technique | Expected Observations for a Related Pyrazole Derivative[3] |
| FT-IR (KBr, ν cm⁻¹) | ~3442, 3305 (N-H stretching), ~2205 (C≡N stretching, if applicable), ~1600 (C=N stretching), ~1583, 1514 (NO₂ stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the 7.0-8.5 ppm region, NH₂ or NH protons (variable), and signals corresponding to the ethyl ester group (~1.2 ppm triplet, ~4.1 ppm quartet). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyrazole ring carbons, the nitrophenyl carbons, the ester carbonyl, and the ethyl group carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product. |
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_synthesis" { label = "Synthesis"; bgcolor="#F1F3F4"; "Start" [label="Start Materials:\n3-Nitrobenzaldehyde\nEthyl Acetoacetate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Knoevenagel" [label="Knoevenagel Condensation\n(Piperidine, Ethanol, Reflux)"]; "Intermediate_Formation" [label="Formation of\nEthyl 2-(3-nitrobenzylidene)-\n3-oxobutanoate", shape=box, style=filled, fillcolor="#FBBC05"]; "Cyclization" [label="Cyclization with\nHydrazine Hydrate\n(Acetic Acid, Reflux)"]; "Crude_Product" [label="Crude Ethyl 5-(3-nitrophenyl)-1H-\npyrazole-4-carboxylate", shape=box, style=filled, fillcolor="#FBBC05"];
}
subgraph "cluster_purification" { label = "Purification & Analysis"; bgcolor="#F1F3F4"; "Purification" [label="Recrystallization\n(e.g., Ethanol)"]; "Characterization" [label="Characterization\n(NMR, IR, MS, M.P.)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} }
Figure 2: Step-by-step experimental workflow diagram.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the purity of 3-nitrobenzaldehyde and ethyl acetoacetate, as impurities can lead to side reactions and lower yields.
-
Catalyst Concentration: The amount of piperidine in the Knoevenagel condensation should be catalytic. Excess base can promote side reactions.
-
Reaction Monitoring: Closely monitor the progress of both reactions using TLC to determine the optimal reaction time and prevent the formation of byproducts.
-
Work-up Procedure: Thorough washing of the final product with water is essential to remove any residual acetic acid, which can affect the purity and stability of the compound.
-
Safety: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is toxic and corrosive and should be handled with extreme care.[4]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. By following the detailed protocols and considering the key experimental parameters, researchers can confidently and efficiently produce this valuable heterocyclic intermediate for their drug discovery and development programs. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and successful execution of this synthetic procedure.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: https://www.rsc.org/suppdata/c5/ra/c5ra05537a/c5ra05537a1.pdf. Accessed on: 2024-03-08.
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. Available at: https://www.mdpi.com/1420-3049/28/1/222. Accessed on: 2024-03-08.
- Application Notes and Protocols: Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines. Benchchem. Available at: https://www.benchchem.com/application-notes/reaction-of-ethyl-2-ethyl-2-methyl-3-oxobutanoate-with-hydrazines. Accessed on: 2024-03-08.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: https://www.mdpi.com/1420-3049/14/1/184. Accessed on: 2024-03-08.
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: https://www.researchgate.net/publication/372558580_Synthesis_of_5-amino-13-diphenyl-1H-pyrazole-4-carbonitriles. Accessed on: 2024-03-08.
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: https://www.mdpi.com/1422-8599/2010/1/M650. Accessed on: 2024-03-08.
- Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. Available at: https://www.banglajol.info/index.php/JBCS/article/view/69201. Accessed on: 2024-03-08.
- Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate. Available at: https://www.researchgate.net/publication/338276183_Synthesis_and_antimicrobial_activity_of_some_derivative_of_hydrazine_from_salicylic_acid_Under_the_supervisor. Accessed on: 2024-03-08.
- CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof. Google Patents. Available at: https://patents.google.com/patent/CN101940926B/en. Accessed on: 2024-03-08.
- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: https://www.derpharmachemica.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522400263X. Accessed on: 2024-03-08.
- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: https://www.researchgate.net/publication/372558580_The_preparation_of_5-amino-1H-pyrazole-4-carbonitriles. Accessed on: 2024-03-08.
- Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. Benchchem. Available at: https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-hydrazinyl-3-nitrobenzonitrile. Accessed on: 2024-03-08.
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: https://typeset.io/papers/13-c-nmr-spectra-of-some-substituted-1-2-4-oxidiazoles-and-2l21b162g0. Accessed on: 2024-03-08.
- New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: https://www.researchgate.
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem. Available at: https://www.benchchem.com/application-notes/knoevenagel-condensation-with-substituted-benzaldehydes. Accessed on: 2024-03-08.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. Available at: https://www.koreascience.or.kr/article/JAKO201113563242001.page. Accessed on: 2024-03-08.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/29651969/. Accessed on: 2024-03-08.
- (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: https://www.researchgate.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: https://www.mdpi.com/1420-3049/18/2/2083. Accessed on: 2024-03-08.
- Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8490426/. Accessed on: 2024-03-08.
- Product Class 17: Hydrazones. Science of Synthesis. Available at: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-027-00407. Accessed on: 2024-03-08.
Sources
Application Note: Catalytic Synthesis of Pyrazole-4-Carboxylates
[1][2][3]
Executive Summary
Pyrazole-4-carboxylates are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib derivatives), agrochemicals, and protein kinase inhibitors. Traditional syntheses often rely on non-catalytic Knorr condensations or stoichiometric oxidations, which generate significant waste and lack regiocontrol.
This guide presents two advanced catalytic protocols:
-
Palladium-Catalyzed Carbonylative Annulation: A high-precision method constructing the pyrazole ring and ester functionality simultaneously from alkynic hydrazones.
-
Iodine-Catalyzed Oxidative Aromatization: A metal-free, scalable approach converting pyrazolines (formed via multicomponent condensation) into pyrazoles using molecular iodine as a turnover catalyst.
Method A: Palladium-Catalyzed Carbonylative Annulation
Principle: This method utilizes a Pd(II) catalyst to activate the alkyne moiety of
Mechanism of Action
The reaction proceeds via a 5-exo-dig cyclization of the hydrazone nitrogen onto the Pd-activated alkyne, forming a vinyl-palladium intermediate. This intermediate undergoes CO insertion followed by nucleophilic attack by methanol (solvolysis) to yield the ester.
Figure 1: Mechanistic pathway for the Pd-catalyzed cyclization-carbonylation sequence.
Experimental Protocol
Target: Methyl 1-phenyl-3-propyl-1H-pyrazole-4-carboxylate
Reagents:
- -Alkynic hydrazone substrate (1.0 equiv)[1]
-
Palladium(II) trifluoroacetate (
) (5 mol%) -
Benzoquinone (BQ) (2.0 equiv, oxidant for catalytic turnover)
-
Methanol (MeOH) (10 equiv, nucleophile)
-
Dimethyl sulfoxide (DMSO) (Solvent, 0.1 M)
-
Carbon Monoxide (CO) (Balloon pressure, ~1 atm)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon, charge a dried Schlenk tube with the alkynic hydrazone (0.5 mmol),
(8.3 mg, 0.025 mmol), and Benzoquinone (108 mg, 1.0 mmol). -
Solvent Addition: Add anhydrous DMSO (5 mL) and MeOH (200 µL). Seal the tube with a septum.
-
Atmosphere Exchange: Carefully evacuate the tube and backfill with CO from a balloon. Repeat three times to ensure a pure CO atmosphere.
-
Reaction: Stir the mixture at 25°C (Room Temperature) for 4–6 hours. Monitor consumption of the hydrazone by TLC (Hexane/EtOAc 4:1).
-
Work-up:
-
Vent the CO gas (in a fume hood).
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).
Key Parameter Optimization:
| Parameter | Condition | Outcome |
|---|
| Catalyst |
Method B: Iodine-Catalyzed Oxidative Aromatization
Principle: This "One-Pot, Two-Step" strategy first forms a pyrazoline intermediate via the condensation of an aldehyde, hydrazine, and a 1,3-dicarbonyl compound (or enaminone). Subsequently, a catalytic amount of molecular iodine (
Experimental Protocol
Target: Ethyl 3,5-diphenyl-1H-pyrazole-4-carboxylate
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Molecular Iodine (
) (10-20 mol%) -
Dimethyl sulfoxide (DMSO) (Solvent & Co-oxidant)
Step-by-Step Procedure:
-
Condensation (Step 1):
-
In a round-bottom flask, combine benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and phenylhydrazine (108 mg, 1.0 mmol) in DMSO (3 mL).
-
Stir at 80°C for 2 hours. This forms the intermediate pyrazoline.[2]
-
Checkpoint: Verify pyrazoline formation by LC-MS (Look for M+2 mass compared to pyrazole).
-
-
Catalytic Oxidation (Step 2):
-
Cool the mixture to room temperature.
-
Add molecular iodine (
) (25 mg, 0.1 mmol, 10 mol%). -
Heat the mixture to 100°C for 4-6 hours. The DMSO acts as the terminal oxidant, regenerating
from HI (Cornforth-type oxidation mechanism).
-
-
Work-up:
-
Cool to room temperature.[3]
-
Quench with saturated aqueous
(sodium thiosulfate) to remove residual iodine (color changes from dark red to yellow/clear). -
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with water (to remove DMSO) and brine.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Comparative Data:
| Method | Catalyst | Yield | Reaction Time | Green Score |
|---|
| Pd-Carbonylation |
Troubleshooting & Critical Controls
Regioselectivity Issues
-
Problem: Formation of regioisomers (1,3- vs 1,5-substituted pyrazoles) when using unsymmetrical hydrazines.
-
Solution (Method A): The Pd-catalyzed method is highly regioselective for 1,3,4-trisubstituted pyrazoles due to the specific coordination of the hydrazone nitrogen to Palladium prior to cyclization.
-
Solution (Method B): Regioselectivity is determined in the condensation step. Using enaminones (pre-formed from the 1,3-dicarbonyl and DMF-DMA) instead of the raw dicarbonyl can lock the regiochemistry before the hydrazine is added.
Catalyst Deactivation (Method A)
-
Observation: Palladium black precipitation ("mirror" on flask).
-
Cause: Insufficient oxidant (Benzoquinone) or CO starvation.
-
Fix: Ensure vigorous stirring to maximize gas-liquid transfer. Increase Benzoquinone loading to 2.5 equiv if precipitation occurs early.
Incomplete Oxidation (Method B)
-
Observation: Mixture of pyrazoline and pyrazole.[2]
-
Fix: Increase reaction temperature to 110°C or add a co-oxidant like TBHP (tert-Butyl hydroperoxide) (0.5 equiv) to assist the Iodine cycle if DMSO alone is too slow.
References
-
Pd-Catalyzed Carbonylation: Pd(II)-catalyzed ligand controlled synthesis of pyrazole-4-carboxylates.[4] PubMed. Link
-
Iodine-Mediated Synthesis: Iodine-mediated metal-free oxidative C-N bond formation for regioselective pyrazole synthesis. J. Org.[3][5] Chem. Link
-
General Review: Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI Molecules. Link
-
Copper Catalysis: Copper-catalyzed aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates. Organic Chemistry Portal. Link
Application Note: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as a Privileged Bifunctional Scaffold in Targeted Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD) Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Scientists
Executive Summary & Chemical Rationale
In contemporary drug discovery, the identification of versatile, "privileged" scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate represents a highly functionalized, bifunctional building block that has gained significant traction in the development of targeted therapeutics, particularly kinase inhibitors and epigenetic modulators [1].
The strategic value of this molecule lies in its precise substitution pattern, which offers orthogonal handles for combinatorial library synthesis:
-
The 1H-Pyrazole Core: Acts as a fundamental pharmacophore. In kinase inhibitors, the adjacent nitrogen atoms (N1/N2) serve as critical hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region [3].
-
The C4-Ethyl Ester: Provides a masked carboxylic acid vector. Upon mild hydrolysis, it can be coupled with diverse amines to form pyrazole-4-carboxamides, which direct substituents toward the solvent-exposed region or the ribose-binding pocket of target proteins.
-
The C5(3)-Nitrophenyl Group: Serves as a stable precursor to an aniline. Reduction of the nitro group yields a nucleophilic amine, enabling the installation of ureas, amides, or sulfonamides designed to probe deep hydrophobic pockets (e.g., the DFG-out conformation in Type II kinase inhibitors).
Core Applications in Targeted Therapeutics
Dual Aurora Kinase A/B Inhibitors
Aurora kinases (AURKA and AURKB) are critical serine/threonine kinases that regulate cell division and cytokinesis. Overexpression of these kinases is a hallmark of chromosomal instability in various malignancies. Recent structural optimizations of pyrazole-4-carboxamide derivatives have yielded potent, dual Aurora A/B inhibitors. By utilizing the pyrazole core to bind the ATP pocket, and functionalizing the C4-position with specific amides, researchers have achieved sub-micromolar cytotoxicity against HeLa and HepG2 cell lines, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis [1].
DNA 6mA Demethylase (ALKBH1) Inhibitors
Beyond kinases, 1H-pyrazole-4-carboxylic acid derivatives have recently been identified as potent inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase implicated in gastric cancer. Dysregulation of ALKBH1 suppresses the AMPK signaling pathway, facilitating the Warburg effect. Derivatives synthesized from pyrazole-4-carboxylate scaffolds have demonstrated the ability to upregulate AMPK and significantly inhibit gastric cancer cell viability[2].
Visualizing the Scaffold Logic and Mechanism
To understand the utility of this scaffold, we must map both its chemical functionalization pathways and the biological signaling cascades it disrupts.
Fig 1: Orthogonal functionalization workflow of the pyrazole-4-carboxylate scaffold.
Fig 2: Mechanism of Aurora Kinase A/B inhibition by pyrazole-4-carboxamides.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and prevent the propagation of errors through the synthetic pipeline.
Protocol 1: Orthogonal Deprotection and Functionalization
Objective: To generate a library of pyrazole-4-carboxamides via ester hydrolysis and subsequent amide coupling.
Step 1: Mild Ester Hydrolysis (Causality: Preventing Decarboxylation)
-
Rationale: Pyrazole-4-carboxylic acids are prone to decarboxylation under harsh acidic conditions at elevated temperatures. Therefore, a mild, base-catalyzed saponification is strictly required.
-
Procedure:
-
Dissolve 1.0 eq of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C.
-
Warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the high-Rf starting material and appearance of a baseline spot confirms ester cleavage.
-
Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate carboxylic acid.
-
Step 2: HATU-Mediated Amide Coupling (Causality: Overcoming Steric Hindrance)
-
Rationale: The resulting 1H-pyrazole-4-carboxylic acid is electronically deactivated by the adjacent electron-withdrawing nitro-phenyl group. Standard carbodiimides (EDC/DCC) often result in low yields. HATU is utilized to generate a highly reactive HOAt ester intermediate.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the target mass [M+H]+ and the absence of the activated HOAt-ester intermediate validates reaction completion.
-
Purify via reverse-phase preparative HPLC to obtain the final pyrazole-4-carboxamide library.
-
Protocol 2: High-Throughput Kinase Assay (HTS)
Objective: To evaluate the IC₅₀ of synthesized derivatives against Aurora Kinase A.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO (starting concentration 10 mM).
-
Transfer 100 nL of the compound solutions into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip contamination.
-
Add 5 µL of Aurora Kinase A enzyme solution (in 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate (e.g., ULight-labeled myelin basic protein).
-
Incubate for 60 minutes at room temperature.
-
Self-Validation Checkpoint: Include staurosporine or VX-680 as a positive control, and DMSO as a negative control. The Z'-factor of the assay must be >0.6 to validate the run.
-
Quench the reaction with EDTA and read the TR-FRET signal on a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
-
Data Presentation: Scaffold Properties & SAR Summary
To guide rational drug design, the baseline physicochemical properties of the scaffold and the resulting Structure-Activity Relationship (SAR) trends of its derivatives are summarized below.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Drug-Likeness Implication (Lipinski/Veber) |
| Molecular Weight | 261.23 g/mol | Excellent for FBDD; leaves mass budget for functionalization. |
| cLogP | ~2.1 | Ideal lipophilicity for oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 1 (Pyrazole N-H) | Essential for kinase hinge binding. |
| Hydrogen Bond Acceptors (HBA) | 6 | Within Rule of 5 limits; allows for aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 98.4 Ų | Good membrane permeability; suitable for intracellular targets. |
Table 2: SAR Summary of Pyrazole-4-carboxamides against Aurora Kinases[1]
| Modification at C4-Carboxamide | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Mechanistic Impact |
| Unsubstituted Amide (-NH₂) | > 10,000 | > 10,000 | Fails to occupy the hydrophobic specificity pocket. |
| Simple Alkyl Amide (-NH-CH₃) | 1,250 | 2,100 | Weak van der Waals interactions. |
| Substituted Aryl Amide | 16.3 | 20.2 | Optimal pi-pi stacking and hydrophobic packing in the ribose pocket. |
References
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry (2024).[Link]
-
Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (2024).[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules (2023).[Link]
Application Note: Synthesizing Carboxamide Derivatives from Nitrophenyl Pyrazole Precursors
Introduction & Mechanistic Rationale
Nitrophenyl pyrazoles are highly versatile building blocks in medicinal chemistry. The nitro group serves as a robust, electron-withdrawing placeholder during the initial construction of the pyrazole core. The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the phenyl ring, introducing a new nucleophilic center[1]. Once revealed, this aminophenyl pyrazole intermediate is primed for coupling with various carboxylic acids to form carboxamides—a ubiquitous structural motif found in kinase inhibitors, anti-inflammatory agents, and novel antimicrobial compounds[2].
Causality in Experimental Design
Designing a robust synthetic route requires understanding the chemical behavior of heteroaromatic systems:
-
Why Catalytic Hydrogenation over Bechamp Reduction? While the Bechamp reduction (Fe/HCl) is a classical method for reducing nitroarenes, recent mechanistic studies have demonstrated that 2-nitrophenyl-substituted pyrazolines can undergo unanticipated cleavage and retro-Michael addition under acidic Bechamp conditions, leading to quinoline derivatives instead of the desired aminophenyl pyrazoles[3]. Therefore, catalytic hydrogenation (Pd/C, H₂) is the preferred, self-validating method for clean and predictable conversion.
-
Why HATU for Amidation? Aminophenyl pyrazoles often exhibit reduced nucleophilicity due to the electron-withdrawing nature of the adjacent pyrazole ring. Standard peptide coupling reagents (like EDC/HOBt) may result in sluggish kinetics and low yields. Uronium-based coupling reagents such as HATU are highly recommended, as they generate a highly reactive O-At ester intermediate that efficiently drives the coupling forward even with sterically hindered or electronically deactivated amines[4].
Synthetic Workflow
Caption: Workflow for converting nitrophenyl pyrazoles to carboxamides.
Step-by-Step Methodologies
Protocol A: Catalytic Hydrogenation of Nitrophenyl Pyrazole
Objective: Clean reduction of the nitro group to an amine without cleaving the pyrazole core.
Materials:
-
Nitrophenyl pyrazole precursor (10 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 eq, ~1.0 mmol)
-
Methanol / Ethyl Acetate (1:1 v/v, 50 mL)
-
Hydrogen gas (balloon)
Step-by-Step Procedure:
-
Preparation: Dissolve the nitrophenyl pyrazole precursor in the MeOH/EtOAc solvent mixture. This specific solvent blend balances the solubility of the lipophilic nitro precursor and the polar amine product.
-
Inert Atmosphere: Purge the reaction flask with Nitrogen (N₂) gas for 5 minutes.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent-wetted environment under inert gas.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon and stir vigorously at room temperature for 2–4 hours.
-
Filtration: Once complete, filter the black suspension through a pad of Celite to remove the catalyst. Wash the filter cake with excess EtOAc.
-
Isolation: Concentrate the filtrate in vacuo to afford the aminophenyl pyrazole intermediate.
Self-Validating System:
-
TLC: The product amine will appear as a significantly more polar (lower
) spot compared to the nitro precursor (visualized with Ninhydrin or UV). -
IR Spectroscopy: Confirm the disappearance of the strong N-O stretching bands at ~1520 and 1350 cm⁻¹ and the emergence of N-H stretching bands at ~3300–3400 cm⁻¹.
Protocol B: HATU-Mediated Carboxamide Coupling
Objective: Efficient amidation of the deactivated aminophenyl pyrazole.
Materials:
-
Aminophenyl pyrazole (5.0 mmol, 1.0 eq)
-
Target Carboxylic Acid (5.5 mmol, 1.1 eq)
-
HATU (6.0 mmol, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq)
-
Anhydrous DMF (25 mL)
Step-by-Step Procedure:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive O-At ester before the amine is introduced, preventing side reactions.
-
Coupling: Add the aminophenyl pyrazole in one portion. Stir at room temperature for 2–4 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).
-
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in your final product.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.
Self-Validating System:
-
LC-MS: The chromatogram should display the
peak corresponding to the target carboxamide mass. -
NMR: ¹H NMR (DMSO-
) will show a characteristic downfield singlet between 9.0–10.5 ppm, confirming the formation of the amide bond.
Quantitative Data & Optimization
When optimizing the amidation step, reagent selection dictates the efficiency of the reaction. The table below summarizes the expected outcomes based on the coupling system chosen.
| Coupling System | Base | Solvent | Typical Yield | Reaction Time | Mechanistic Notes |
| HATU | DIPEA | DMF | 85–95% | 2–4 h | Forms highly reactive O-At ester; ideal for sterically hindered or deactivated heteroaromatic amines. |
| EDC / HOBt | Et₃N | DCM | 60–80% | 12–18 h | Standard peptide coupling; easier aqueous workup but suffers from slower kinetics for deactivated pyrazole amines. |
| Acid Chloride | Pyridine | DCM | 75–90% | 1–2 h | Highly reactive; prone to over-acylation (di-amide formation) if stoichiometry and temperature are not strictly controlled. |
Troubleshooting Logic
If the amidation yield is lower than expected, follow this logical troubleshooting tree to identify the bottleneck.
Caption: Logical troubleshooting tree for optimizing amidation yields.
References
-
Title: Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies Source: ACS Omega URL: [Link]
-
Title: Uronium/Guanidinium Salts Source: Science of Synthesis (Thieme) URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d] Source: Molecules (PMC) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Protocol for the Hydrolysis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Application Note: AN-PYRZ-HYD-04
Abstract & Scope
This application note details a robust, scalable protocol for the saponification of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This transformation is a critical step in the synthesis of bioactive scaffolds, particularly kinase inhibitors and protein-protein interaction modulators.
The protocol utilizes a lithium hydroxide (LiOH) mediated hydrolysis in a THF/Water system.[1] This method is selected over harsh acidic hydrolysis to preserve the integrity of the nitro group and the pyrazole ring, while ensuring complete conversion of the sterically modulated ester.
Scientific Grounding & Experimental Design
Mechanistic Considerations
The substrate contains two acidic protons: the potential carboxylic acid (post-hydrolysis) and the pyrazole N-H (pKa ~14).
-
Deprotonation: Upon addition of base, the pyrazole N-H is deprotonated first, forming a pyrazolate anion. This electron-rich species donates electron density into the ring, slightly reducing the electrophilicity of the C4-ester carbonyl.
-
Implication: Consequently, hydrolysis of pyrazole esters often requires slightly more vigorous conditions (heat or stronger nucleophiles) compared to simple benzoate esters.
-
Stoichiometry: A minimum of 3.0 equivalents of base is required: 1 eq for the ester hydrolysis, 1 eq to neutralize the pyrazole N-H, and 1 eq excess to drive kinetics.
Solvent System Selection
-
Why THF/Water? The starting material is lipophilic (due to the ethyl and nitrophenyl groups) and poorly soluble in pure water. Methanol/Water is a common alternative, but THF/Water (3:1) offers superior solubility for nitrophenyl derivatives, ensuring a homogeneous reaction mixture which accelerates kinetics.
Materials & Equipment
Reagents
-
Substrate: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (Purity >95%)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) [CAS: 1310-66-3]
-
Solvents: Tetrahydrofuran (THF, HPLC Grade), Deionized Water
-
Acid: 1M Hydrochloric Acid (HCl)[1]
Equipment
-
Round-bottom flask (sized 10x reaction volume) with magnetic stir bar.
-
Reflux condenser (optional, depending on scale/kinetics).
-
pH meter or broad-range pH strips (0-14).
-
Vacuum filtration setup (Buchner funnel).
Detailed Protocol
Phase 1: Reaction Setup
-
Charge: To a clean round-bottom flask, add Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (1.0 equiv).
-
Solvate: Add THF (10 mL per gram of substrate). Stir until the solid is mostly dispersed.
-
Prepare Base: In a separate beaker, dissolve LiOH·H₂O (3.5 equiv) in Water (3.3 mL per gram of substrate).
-
Note: The final solvent ratio should be approximately 3:1 THF:Water.[1]
-
-
Addition: Add the aqueous LiOH solution to the THF suspension dropwise over 5 minutes.
-
Observation: The mixture may clarify as the pyrazolate salt forms and dissolves.
-
Phase 2: Reaction & Monitoring[1]
-
Incubate: Heat the reaction mixture to 60°C with vigorous stirring.
-
Self-Validating Check: The reaction should become a clear, homogeneous solution within 30 minutes. If solids persist, add a small volume of Methanol (1-2 mL).
-
-
Monitor: Check progress by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.
-
Target: Disappearance of the starting ester peak (higher R_f) and appearance of the acid (baseline/streak).
-
Duration: Typical completion time is 3–6 hours at 60°C.
-
Phase 3: Workup & Isolation[1]
-
Concentrate: Once complete, remove the bulk of the THF under reduced pressure (Rotavap, 40°C bath). Do not distill to dryness; leave the aqueous residue.
-
Dilute: Add water (equal to the initial reaction volume) to the residue.
-
Impurity Check: If any insoluble solids remain (unreacted starting material), filter them off now. The product is in the filtrate as the soluble dianion.
-
-
Acidify: Cool the aqueous solution to 0–5°C (ice bath). Slowly add 1M HCl dropwise with stirring.
-
Critical Endpoint: Continue addition until pH 2–3 is reached.[1]
-
Observation: A thick white to pale-yellow precipitate (the product) will form immediately.
-
-
Equilibrate: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation and reprotonation of the pyrazole ring.
Phase 4: Purification
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Wash: Wash the filter cake with:
-
Cold Water (3 x 10 mL/g) – removes LiCl salts.
-
Hexane (1 x 10 mL/g) – facilitates drying.
-
-
Dry: Dry the solid in a vacuum oven at 45°C for 12 hours.
Visualization of Workflow
Figure 1: Decision-tree workflow for the hydrolysis of pyrazole-4-carboxylates.
Data Analysis & Characterization
| Parameter | Expected Result | Interpretation |
| Appearance | White to off-white solid | High purity. Yellowing indicates nitro-group degradation or impurities. |
| ¹H NMR (DMSO-d₆) | Disappearance: Quartet (~4.2 ppm) and Triplet (~1.3 ppm) | Confirms loss of Ethyl group. |
| ¹H NMR (DMSO-d₆) | Appearance: Broad singlet (12.0–14.0 ppm) | Confirms Carboxylic Acid proton. |
| ¹H NMR (Aromatic) | Pyrazole C3-H singlet (~8.0–8.5 ppm) | Characteristic of 4-substituted pyrazoles. |
| Yield | >85% | Lower yields suggest incomplete precipitation during acidification. |
Troubleshooting & Expert Insights
-
Issue: No precipitate forms upon acidification.
-
Cause: The product might be slightly amphoteric or too soluble in the remaining organic solvent.
-
Solution: Ensure all THF is removed before acidification. If still soluble, saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate, then dry and concentrate.
-
-
Issue: Reaction is slow (>12 hours).
-
Cause: Electron donation from the pyrazolate anion deactivates the ester.
-
Solution: Increase temperature to reflux (approx. 75°C) or switch base to NaOH (stronger nucleophile, though LiOH is preferred for solubility).
-
-
Safety Note: Compounds containing nitro groups can be energetic. While this specific molecule is generally stable, avoid heating the dry solid above its melting point.
References
-
BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester. Retrieved March 6, 2026. Link
-
Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials.[2] ResearchGate. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 683559, Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. (Analogous chemistry). Retrieved March 6, 2026. Link
Sources
Microwave-assisted synthesis of ethyl 5-arylpyrazole-4-carboxylates
Application Note: Microwave-Assisted Solid-Supported Synthesis of Ethyl 5-Arylpyrazole-4-carboxylates
Introduction & Scientific Rationale
Ethyl 5-arylpyrazole-4-carboxylates represent a highly privileged structural motif in medicinal chemistry and agrochemical development. The pyrazole core is a critical pharmacophore found in numerous bioactive molecules, notably acting as selective cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and broad-spectrum antimicrobial agents[1].
Traditionally, the synthesis of these heterocycles via the Vilsmeier-Haack cyclization of β-keto ester hydrazones relies on conventional convective heating. This approach is plagued by prolonged reaction times (often exceeding 6 hours), harsh thermal degradation of sensitive intermediates, and challenging workups due to the high boiling point of solvents like N,N-Dimethylformamide (DMF)[2].
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By utilizing dielectric heating, microwave irradiation directly couples with the polar Vilsmeier complex, generating rapid, localized superheating. When combined with a solid support like silica gel, this method provides a solvent-free or "neat" environment that drastically accelerates reaction kinetics, improves regioselectivity, and aligns with 3[3].
Mechanistic Insights: The Causality of Experimental Choices
To ensure a self-validating and reproducible protocol, it is vital to understand the mechanistic causality behind the reagent selection and physical conditions:
-
Vilsmeier Reagent Generation : The reaction between phosphorus oxychloride (POCl₃) and DMF generates the highly electrophilic chloromethyleniminium ion. This step is intensely exothermic; thus, strict temperature control (0 °C) is mandatory to prevent the degradation of the reagent into inactive polymeric tars.
-
Regioselective Cyclization : The active methylene group of the hydrazone nucleophilically attacks the Vilsmeier complex. Microwave energy specifically lowers the activation energy barrier for the subsequent intramolecular cyclization and dehydration steps, which are traditionally rate-limiting[2].
-
The Role of Silica Gel (SiO₂) Support : Dispersing the reaction mixture onto silica gel (60–120 mesh) serves a dual purpose. First, it acts as a microwave-transparent matrix that provides an immense surface area for the reactants, facilitating uniform heat distribution without the need for bulk solvent reflux. Second, it simplifies the workup; the product can be directly eluted or extracted from the solid matrix, bypassing the tedious high-vacuum removal of bulk DMF[2].
Experimental Protocol
Target Molecule : Ethyl 1-phenyl-5-aryl-1H-pyrazole-4-carboxylate (General Procedure) Equipment : Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors.
Step 1: Vilsmeier Complex Generation
-
In a flame-dried, 10 mL microwave-safe reaction vial purged with inert gas (N₂ or Ar), add 4.0 mL of anhydrous DMF.
-
Submerge the vial in an ice-water bath to bring the internal temperature to 0 °C.
-
Add POCl₃ (3.0 mmol, 3.0 equivalents) dropwise over 5 minutes with vigorous magnetic stirring. Causality Check: The solution should turn slightly yellow but remain clear. Immediate darkening indicates thermal degradation due to rapid addition.
Step 2: Hydrazone Adsorption 4. Add the pre-synthesized hydrazone of ethyl benzoylacetate (1.0 mmol, 1.0 equivalent) to the cold Vilsmeier reagent. Stir for 10 minutes to ensure complete homogenization. 5. Gradually add 2.0 g of activated Silica gel (60–120 mesh) to the vial. Stir manually with a glass rod until a uniform, free-flowing slurry is achieved[2].
Step 3: Microwave Irradiation 6. Seal the reaction vial with a pressure-rated Teflon cap. 7. Place the vial into the microwave synthesizer. Set the parameters: Power = 400 W, Ramp Time = 1 min, Hold Time = 4 minutes, Max Temperature = 90 °C, Max Pressure = 250 psi[1]. Causality Check: The rapid dielectric heating will drive the cyclization. The dynamic power modulation of the synthesizer will prevent the internal temperature from exceeding 90 °C, ensuring the ester moiety remains intact.
Step 4: Quenching and Purification 8. Upon completion and automated air-cooling to room temperature, carefully transfer the irradiated silica slurry into a beaker containing 50 mL of crushed ice. Safety Warning: Unreacted POCl₃ residues react violently with water. The ice quench safely hydrolyzes the intermediate iminium salts while dissipating the heat of quenching. 9. Stir until the ice melts completely. The silica gel will settle at the bottom. Extract the aqueous suspension with ethyl acetate (3 x 20 mL). 10. Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize residual acids, followed by brine (20 mL). 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from chloroform or flash column chromatography to yield the pure ethyl 5-arylpyrazole-4-carboxylate[2].
Quantitative Data Summarization
The following table summarizes the comparative efficiency of conventional convective heating versus solid-supported microwave irradiation for the synthesis of ethyl 5-arylpyrazole-4-carboxylates[1][2].
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Solid-Supported) |
| Heating Source | Convective heat transfer | Dielectric heating |
| Reaction Temperature | 80 °C – 100 °C | 90 °C (Dynamic power control) |
| Reaction Time | 4.0 – 6.0 Hours | 3.0 – 5.0 Minutes |
| Average Yield (%) | 55% – 65% | 88% – 94% |
| Byproduct Formation | High (Thermal degradation/tars) | Trace |
| Workup Complexity | High (Requires high-vacuum DMF distillation) | Low (Direct extraction from silica matrix) |
Visualizations
Fig 1. Workflow for the solid-supported microwave-assisted Vilsmeier-Haack cyclization.
Fig 2. Mechanism of action for pyrazole-4-carboxylate derivatives as COX-2 inhibitors.
References
-
Title : Microwave-assisted synthesis of pyrazoles - a mini-review Source : DergiPark URL :[Link]
-
Title : Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones Source : Taylor & Francis URL :[Link]
-
Title : Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source : MDPI URL :[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Topic: Optimization & Troubleshooting Guide for Pyrazole-4-Carboxylate Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Primary Application: Scaffold for kinase inhibitors, anti-inflammatory agents, and sildenafil analogs. Synthetic Challenge: The electron-withdrawing nature of the 3-nitro group destabilizes the 1,3-dicarbonyl equivalent intermediate, often leading to low cyclization yields or "oiling out" during isolation.
This guide moves beyond standard textbook descriptions to address the specific kinetic and thermodynamic bottlenecks of this synthesis. The recommended "Gold Standard" route utilizes the Enaminone Strategy , which offers superior regiocontrol and yield compared to the classical Claisen condensation of ketones.
The "Gold Standard" Protocol (Validated Route)
This protocol is designed to minimize side reactions (azine formation) and maximize the isolation of the free-flowing solid product.
Step 1: Acylation (Formation of the Enaminone Intermediate)
Reaction: 3-Nitrobenzoyl chloride + Ethyl 3-(dimethylamino)acrylate
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Solvent: Anhydrous Toluene (preferred over DCM for higher reflux temp and solubility).
-
Reagents:
-
Ethyl 3-(dimethylamino)acrylate (1.0 eq)[1]
-
Triethylamine (TEA) (1.2 eq) - Critical acid scavenger.
-
3-Nitrobenzoyl chloride (1.05 eq) dissolved in Toluene.
-
-
Procedure:
-
Dissolve acrylate and TEA in Toluene. Cool to 0°C.
-
Add acid chloride dropwise (keep internal temp < 10°C).
-
CRITICAL: Reflux for 2–4 hours. The color will darken (orange/red).
-
Workup: Filter off TEA·HCl salts while hot. Evaporate solvent.[2][3][1][4] Do not purify the intermediate on silica; use crude for Step 2 to avoid hydrolysis.
-
Step 2: Cyclocondensation (The Knorr-Type Cyclization)
Reaction: Enaminone Intermediate + Hydrazine Hydrate
-
Solvent: Ethanol (Abs.) or Acetic Acid (Glacial).
-
Note: Ethanol is gentler; Acetic Acid promotes faster cyclization but lowers yield if prolonged. Recommendation: Ethanol with 5% AcOH.
-
-
Reagents:
-
Crude Enaminone (1.0 eq)
-
Hydrazine Hydrate (1.2 – 1.5 eq) - Excess is required.
-
-
Procedure:
Visualizing the Workflow
The following diagram illustrates the critical path and decision nodes for the synthesis.
Caption: Critical path workflow for the synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, highlighting quality control checkpoints.
Troubleshooting Dashboard (FAQs)
Issue 1: Low Yield (< 40%)
Diagnosis: The most common cause is the degradation of the ester moiety during the cyclization step or incomplete acylation in Step 1.
| Potential Cause | Validation Check | Corrective Action |
| Hydrazine Runaway | Did the reaction boil upon hydrazine addition? | Cool to 0°C before adding hydrazine. Add dropwise. High temps favor side reactions (azine formation). |
| Moisture in Step 1 | Did TEA·HCl form immediately? | Use anhydrous Toluene . Moisture hydrolyzes the acid chloride, stopping the enaminone formation. |
| Old Hydrazine | Is the reagent yellow/viscous? | Use fresh Hydrazine Hydrate (50-60%) . Old hydrazine oxidizes and loses stoichiometry. |
Issue 2: Product is a Sticky Oil / "Oiling Out"
Diagnosis: Presence of unreacted dimethylamine salts or residual solvents preventing crystallization.
-
Immediate Fix: Decant the supernatant water. Dissolve the oil in a minimum amount of hot Ethanol (or Methanol). Add water dropwise until turbid, then scratch the flask walls with a glass rod while cooling in an ice bath.
-
Alternative Workup: If water precipitation fails, extract with Ethyl Acetate, wash with Brine, dry over Na₂SO₄, and evaporate. Triturate the residue with Diethyl Ether or Hexane/Ether (1:1) to induce solidification.
Issue 3: Dark/Black Impurities
Diagnosis: Polymerization of the acrylate or oxidation of the nitro group.
-
Prevention: Ensure Step 1 is performed under Nitrogen.[5]
-
Purification: Dissolve crude solid in Acetone, add Activated Charcoal , reflux for 15 mins, and filter through Celite. This removes color bodies effectively.
Advanced Optimization: Regiochemistry & Tautomerism
Users often ask: “How do I ensure the 3-nitrophenyl is at position 5 and not 3?”
Technical Insight: In 1H-pyrazoles, positions 3 and 5 are tautomerically equivalent in solution unless the nitrogen is substituted (e.g., N-methyl). However, the Enaminone Route is regioselective by design.
-
The nucleophilic hydrazine NH₂ attacks the
-carbon of the enaminone (displacing dimethylamine) first. -
The second Nitrogen attacks the carbonyl.
-
This mechanism locks the aryl group relative to the ester before the final dehydration.
Logic Diagram: Troubleshooting Yield vs. Purity
Caption: Decision tree for addressing common synthetic failures.
References
-
Menozzi, G., et al. (1987). "Synthesis and biological activity of some 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
-
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal, 17(4), 1234-1245.
-
Sigma-Aldrich. (2024). "Product Specification: 3-Nitrobenzoyl chloride."
-
BenchChem. (2025).[5][2][3] "Troubleshooting the reaction mechanism of pyrazole formation."
-
Chandrakantha, B., et al. (2013). "Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials." Arabian Journal of Chemistry, 6(1), 97-102.[7]
Sources
- 1. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researcher.manipal.edu [researcher.manipal.edu]
Technical Support Center: Purification of Ethyl 5-(3-nitrophenyl)pyrazole Esters
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of ethyl 5-(3-nitrophenyl)pyrazole esters (e.g., ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate). Due to the amphoteric nature of the pyrazole core, the polarity of the nitro group, and the hydrolytic sensitivity of the ester, purifying this scaffold requires precise chromatographic and crystallization strategies.
Physicochemical & Chromatographic Properties
Understanding the intrinsic properties of your target molecule is the first step in designing a rational purification strategy. The table below summarizes the key quantitative data that dictate the behavior of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate during purification.
| Property | Value | Causality / Impact on Purification Strategy |
| Molecular Weight | 261.23 g/mol [1] | Standard UV detection is highly viable due to the extended conjugated chromophore. |
| Melting Point | ~146 °C[2] | Solid at room temperature; highly amenable to anti-solvent recrystallization techniques. |
| Predicted pKa | 9.36 ± 0.10[2] | The weakly acidic pyrazole NH dictates the choice of mobile phase modifiers (acidic vs. basic) to suppress ionization on silica. |
| Functional Groups | Pyrazole, Ester, Nitro[1] | Creates a highly polar, amphoteric molecule prone to hydrogen bonding and ester hydrolysis under extreme pH. |
Troubleshooting & FAQs
Q1: During flash chromatography, my pyrazole ester streaks severely across the TLC plate and co-elutes with impurities. How can I improve peak shape and resolution?
-
Diagnosis: The 1H-pyrazole ring contains both a hydrogen-bond donor (the pyrrole-like NH) and a hydrogen-bond acceptor (the pyridine-like N). These sites interact strongly with the free silanol groups on standard normal-phase silica gel, leading to severe tailing, peak broadening, and poor resolution[3].
-
Solution: You must deactivate the silica stationary phase. Adding 0.1% to 1% Triethylamine (TEA) or Acetic Acid (AcOH) to your eluent (e.g., Hexane/Ethyl Acetate) will saturate the silanol binding sites[3]. A successful modification will be visually confirmed on the TLC plate: the previously streaking band will resolve into a tight, circular spot.
Q2: My NMR shows duplicate sets of peaks, and I see multiple spots on TLC. Did I form regioisomers or tautomers?
-
Diagnosis: Unsubstituted 1H-pyrazoles exhibit annular tautomerism (rapid proton exchange between N1 and N2). This means the 3-substituted and 5-substituted forms are tautomers, not distinct isolable regioisomers. However, if your synthesis utilized a substituted hydrazine (e.g., methylhydrazine), the reaction with the 1,3-dicarbonyl precursor will yield a mixture of distinct, isolable N-substituted regioisomers[4][5].
-
Solution: If dealing with true regioisomers, careful optimization of the stationary phase and a shallower gradient in column chromatography is required[4]. If dealing with tautomers, the duplicate NMR peaks are an artifact of the solvent or temperature; running the NMR in a strongly hydrogen-bonding solvent (e.g., DMSO-d6) or at an elevated temperature will often coalesce the peaks into a single set.
Q3: I am losing product mass during purification, and a highly polar baseline spot is appearing on my TLC. What is causing this?
-
Diagnosis: The ethyl ester group at the 3-position is susceptible to hydrolysis, converting your target ester into the corresponding highly polar pyrazole-3-carboxylic acid. This often occurs if the crude mixture is left in strongly acidic or basic conditions during workup, or if elevated temperatures are used during rotary evaporation[4].
-
Solution: Maintain a strictly neutral pH during aqueous workup. When concentrating fractions post-chromatography, keep the water bath temperature below 40 °C to kinetically suppress the hydrolysis pathway.
Standardized Purification Protocols
Protocol A: Modified Normal-Phase Flash Chromatography
This protocol is designed to mitigate silanol-induced tailing and separate the target ester from unreacted starting materials and pyrazoline intermediates.
-
Column Preparation: Slurry-pack a column with standard grade silica gel (230-400 mesh) using your initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate containing 1% TEA)[3].
-
Sample Loading (Dry Loading): To prevent band broadening caused by polar loading solvents, dissolve the crude mixture in a volatile solvent like dichloromethane (DCM). Add a mass of silica gel equal to 2-3 times the crude mass, and evaporate the solvent under reduced pressure to yield a dry, free-flowing powder[3]. Load this powder evenly onto the top of the column bed.
-
Elution: Elute using a step gradient, starting from 80:20 Hexane:EtOAc and gradually increasing the EtOAc ratio. Maintain positive air pressure to ensure a steady flow rate[3].
-
Fractionation & Validation: Collect fractions and spot them on TLC plates. The addition of TEA should yield tight spots. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure. Critical: Ensure the water bath remains <40 °C to prevent ester hydrolysis induced by the residual TEA modifier.
Protocol B: Anti-Solvent Recrystallization
Recrystallization is ideal for scaling up and achieving >98% purity, leveraging the compound's crystalline nature (MP ~146 °C)[2].
-
Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add a minimal volume of hot ethanol (the primary solvent) and heat gently while stirring until complete dissolution is achieved[6].
-
Anti-Solvent Addition: Slowly add hot water (the anti-solvent) dropwise to the boiling ethanol solution. Continue adding until the solution becomes slightly turbid. This appearance of persistent turbidity (the "cloud point") is a self-validating indicator that the solution is perfectly saturated[6].
-
Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than the formation of a highly ordered crystal lattice[6].
-
Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, washing the filter cake with ice-cold 1:1 Ethanol:Water to remove mother liquor impurities[6].
Purification Workflow Diagram
Figure 1: Purification workflow for ethyl 5-(3-nitrophenyl)pyrazole esters.
References
1.[6] Recrystallization techniques for purifying pyrazole compounds - Benchchem. Benchchem.com. 6 2.[3] Column chromatography conditions for separating pyrazole isomers - Benchchem. Benchchem.com. 3 3.[1] Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate - ChemScene. Chemscene.com. 1 4.[2] ETHYL 5-(3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE. Chemicalbook.com. 2 5.[4] Identifying and removing byproducts in pyrazole synthesis - Benchchem. Benchchem.com.4 6.[5] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Mdpi.com. 5
Sources
Troubleshooting cyclization failures in pyrazole carboxylate synthesis
Welcome to the Pyrazole Carboxylate Synthesis Technical Support Center.
Status: Operational Ticket ID: PYZ-CYC-001 Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Cyclization Bottleneck
You are likely here because your 1,3-dicarbonyl condensation with hydrazine failed to yield the expected pyrazole carboxylate, or you isolated a mixture of inseparable regioisomers.
In the synthesis of pyrazole carboxylates (typically via the Knorr reaction), "failure" usually manifests in three distinct ways:
-
Regiochemical Drift: You obtained the N1-isomer you didn't want.
-
The Hydrazone Trap: The reaction stalled at the open-chain intermediate.
-
Hydrolytic Collapse: You formed the pyrazole, but the ester moiety hydrolyzed to the carboxylic acid or decarboxylated.
This guide bypasses standard textbook procedures to address the causality of these failures and provides self-validating protocols to correct them.
Module 1: Troubleshooting Regioselectivity Failures
The Issue: "I synthesized the pyrazole, but the N-substituent is on the wrong nitrogen (N1 vs. N2)."
The Mechanism: Regioselectivity is a competition between Kinetics (nucleophilic attack) and Thermodynamics (final tautomer stability).
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.
-
Steric Control: Bulky hydrazine substituents prefer the less hindered carbonyl.[1]
Diagnostic Protocol: If you are using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) and an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetopyruvate), you must control the pH to direct the attack.
| Condition | Mechanism Driver | Outcome (Typical) |
| Neutral/Basic | Sterics dominate. Hydrazine attacks the least hindered carbonyl.[1] | Formation of 1,5-substituted pyrazoles.[1][2] |
| Acidic (HCl/AcOH) | Electronics dominate. Carbonyls are protonated; hydrazine attacks the most electrophilic carbonyl. | Formation of 1,3-substituted pyrazoles.[3][4][5][6][7] |
Corrective Workflow: If you are getting the wrong isomer, invert the pH .
-
Standard: Ethanol, Reflux.
-
Correction: Switch to Acetic Acid (solvent) or Ethanol + HCl (cat.) . This protonates the ketone, making it significantly more electrophilic than the ester, forcing the initial attack there regardless of sterics.
Module 2: The "Hydrazone Trap" (Stalled Cyclization)
The Issue: "NMR shows the starting material is gone, but the product isn't a pyrazole. It looks like an open-chain imine."
The Mechanism: The reaction proceeds in two steps:[8][9][10]
-
Cyclization (nucleophilic attack of the second nitrogen on the ester/ketone).
Step 2 requires the elimination of water or alcohol. If the system contains too much water, or if the conformation of the hydrazone is locked (e.g., by intramolecular H-bonding), cyclization stalls.
Troubleshooting Guide:
-
Question: Did you use Hydrazine Hydrate (64% or 80%)?
-
Fix: Water inhibits the dehydration step. Switch to Anhydrous Hydrazine (if safe/available) or use a Dean-Stark apparatus with Toluene to azeotropically remove water.
-
-
Question: Is your ester unreactive?
-
Fix: If the second carbonyl is a sterically hindered ester (e.g., tert-butyl ester), the internal nitrogen cannot attack it. Add a Lewis Acid catalyst (Zn(OTf)₂ or Sc(OTf)₃ at 5 mol%) to activate the ester carbonyl.
-
Module 3: Workup & Isolation (The "Disappearing Product")
The Issue: "The reaction looked good on TLC, but I lost everything during the aqueous workup."
The Cause: Pyrazole carboxylates are amphoteric .
-
The Pyrazole NH is acidic (
). -
The Pyrazole N2 is weakly basic (
).
The Protocol Failure: If you wash with strong acid (pH < 2), you protonate the pyridine-like nitrogen, making the salt water-soluble. If you wash with strong base (pH > 12), you deprotonate the NH (if N1-unsubstituted), making the anion water-soluble.
Self-Validating Isolation Protocol:
-
Evaporation: Do not pour directly into water. Evaporate the organic reaction solvent first.
-
pH Adjustment: Resuspend residue in water. Adjust pH to 7.0–7.5 exactly.
-
Extraction: Use Ethyl Acetate/THF (3:1) . Pure EtOAc is often insufficient for polar pyrazoles.
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic compound out (Salting-out effect).
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing synthesis failures.
Caption: Figure 1. Decision matrix for diagnosing pyrazole carboxylate synthesis failures.
Frequently Asked Questions (FAQs)
Q1: Why did my ethyl ester convert to a carboxylic acid during the reaction? A: This is common when using hydrazine hydrate in refluxing ethanol. Hydrazine is nucleophilic but also basic. At high temperatures, it can act like hydroxide, hydrolyzing the ester.
-
Fix: Switch to Hydrazine Hydrochloride (or Acetate) + 1 equivalent of mild base (NaOAc), or run the reaction in Acetic Acid at lower temperatures (60°C).
Q2: I am using a 1,3-diketone ester, but I'm getting a mixture of pyrazole and unreacted hydrazone. Why? A: This is the "Hydrazone Trap." The initial condensation is fast, but the ring closure is slow because it requires the nitrogen to attack a conjugated ester.
-
Fix: Isolate the hydrazone intermediate first (filtration). Then, redissolve it in Glacial Acetic Acid and reflux for 2 hours. The acid catalyzes the elimination of the leaving group (water/alcohol).
Q3: Can I use microwave irradiation? A: Yes, microwave synthesis is highly recommended for pyrazoles. It overcomes the activation energy barrier for the cyclization step, often reducing reaction times from 12 hours to 10 minutes and improving yield by preventing prolonged exposure to hydrolytic conditions.
References
-
Maddaluno, J., et al. (2021). Regioselectivity in the Synthesis of Pyrazoles: A Review. Journal of Heterocyclic Chemistry.
-
Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls. Journal of Organic Chemistry.[4]
-
BenchChem Technical Support. (2025). Troubleshooting the Knorr Pyrazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles.[1][2][4][6][8][9][10][11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Optimizing solvent selection for nitrophenyl pyrazole recrystallization
Technical Support Center: Optimizing Solvent Selection for Nitrophenyl Pyrazole Recrystallization
Core Directive & Scope
Purpose: This guide addresses the purification of nitrophenyl pyrazole derivatives (e.g., 1-(4-nitrophenyl)-3-methyl-5-pyrazolone, Celecoxib intermediates) via recrystallization.[1] These compounds exhibit distinct solubility challenges due to the competing polarity of the nitro group (strongly electron-withdrawing) and the pyrazole core (pi-excessive).
Audience: Process chemists and medicinal chemists encountering yield losses, "oiling out," or persistent colored impurities.
Solvent Selection Strategy
The selection of a solvent system for nitrophenyl pyrazoles is governed by the "Like Dissolves Like" principle, but with a nuance: the solvent must dissolve the impurity well at low temperatures or poorly at high temperatures, while the target compound shows a steep solubility curve.
Solvent Screening Matrix
| Solvent Class | Examples | Suitability | Mechanistic Insight |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) | High | Primary choice. Forms H-bonds with the pyrazole nitrogen and nitro oxygens. Often used in binary systems with water. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Medium | Good for intermediate polarity. Acetone is excellent but can cause "oiling out" if the compound's MP is low. |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low/Anti-solvent | rarely used as primary solvents due to low solubility of nitro-groups. Excellent anti-solvents to force precipitation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Variable | High solubility often prevents crystallization. Used primarily for extraction, not recrystallization. |
Decision Logic for Solvent Selection
Use the following logic flow to determine your starting solvent system.
Caption: Decision tree for selecting the initial solvent system based on solubility behavior.
Experimental Protocols
Protocol A: Standard Single-Solvent Recrystallization (Ethanol)
Best for: 1-(4-nitrophenyl)pyrazoles with moderate impurities.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add boiling ethanol portion-wise (start with 5 mL).
-
Reflux: Heat to reflux. If undissolved solids persist after 10 mL/g, these are likely inorganic salts or highly insoluble impurities. Filter hot.
-
Nucleation: Allow the clear solution to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Crystallization: Once RT is reached, cool in an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter under vacuum. Wash with cold ethanol (-10°C).
Protocol B: Binary Solvent (Anti-Solvent) Method
Best for: Compounds too soluble in alcohols or when maximizing yield.
-
Dissolution: Dissolve crude solid in minimum hot "Good Solvent" (e.g., Acetone or Ethanol).[2]
-
Precipitation: While keeping the solution near boiling, add hot "Anti-Solvent" (e.g., Water or Hexane) dropwise until a persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of the "Good Solvent" to clear the turbidity.
-
Cooling: Remove from heat and allow to cool slowly.
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, the product separates as liquid droplets (oil) rather than solid crystals.[3][4][5][6] This traps impurities and results in a sticky gum. Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. It is common in nitroaromatics due to their low melting points relative to the solvent's boiling point in the presence of impurities.
Corrective Workflow:
Caption: Workflow to resolve oiling out by manipulating saturation temperature and seeding.
Q: How do I prevent oiling out?
-
A: Ensure the temperature of crystallization is below the melting point of the solvated solid.
-
Dilute: Add more solvent to lower the saturation temperature.
-
Seed: Add a seed crystal of the pure product at a temperature slightly below the expected melting point to provide a nucleation surface.
-
Change Solvent: Switch to a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol) or one where the compound has a higher melting point profile.
-
Issue 2: Colored Impurities Persist
Symptom: The crystals are yellow/orange (typical for nitro compounds) but darker than expected, or the mother liquor is tarry. Q: Recrystallization isn't removing the color. What now?
-
A: Nitro compounds are prone to oxidation byproducts (azo/azoxy coupling).
-
Activated Carbon: During the hot dissolution step, add activated charcoal (1-5% w/w). Stir for 5-10 minutes, then filter hot through Celite. Warning: Do not add charcoal to a boiling solution; it will foam over. Cool slightly first.
-
Solvent Switch: If using Ethanol, switch to Ethyl Acetate/Hexane . Polar impurities often stay in the polar ethanol mother liquor, but if they co-crystallize, a non-polar wash might be needed.
-
Issue 3: Low Yield
Symptom: Purity is high, but recovery is <50%. Q: Is my compound decomposing?
-
A: Likely not. It is likely too soluble in the cold solvent.
-
Concentrate: Rotovap the mother liquor to half volume and collect a "second crop" (Note: Second crops are usually less pure).
-
Salting Out: If using an aqueous mixture, add NaCl to the water phase to decrease the solubility of the organic pyrazole (Salting-out effect).
-
Safety & Handling (ICH Guidelines)
-
Energetics: Compounds with nitro groups and pyrazole rings can be energetic. Avoid scraping dry solids vigorously.
-
Toxicity: Nitrophenyl derivatives are potential skin sensitizers. Handle in a fume hood.
-
Solvent Class: Avoid Class 1 solvents (Benzene, CCl4). Stick to Class 3 (Ethanol, Acetone, EtOAc) where possible for pharmaceutical applications.
References
-
BenchChem Technical Support. (2025).[2][7][8][9] Recrystallization techniques for purifying pyrazole compounds.[2] BenchChem.[2][7][9] Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo. Link
-
National Institutes of Health (NIH). (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Link
-
University of York. (2024). Problems with Recrystallisations: Oiling Out and Yield Issues.[3][5][6] Chemistry Teaching Labs. Link
-
MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles. Molecules.[1][2][5][7][10][11][12][13] Link
Sources
- 1. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Minimizing Side Products in 5-Arylpyrazole Ester Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The regioselective synthesis of 5-arylpyrazole esters is a notorious bottleneck in drug development, primarily due to the competitive formation of 3-arylpyrazole regioisomers, uncyclized hydrazones, and oxidation degradants.
This guide is designed for research scientists and provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis of your target 5-arylpyrazole esters.
Part 1: Knowledge Base & Troubleshooting Desk (FAQs)
Q1: I am observing a nearly 1:1 mixture of 1-alkyl-3-arylpyrazole and 1-alkyl-5-arylpyrazole esters during the condensation of 1,3-diketones with alkylhydrazines. How can I drive the regioselectivity entirely toward the 5-aryl isomer?
A: The lack of regioselectivity stems from the competitive nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-diketone. To minimize the 3-aryl side product, you must alter the electrophilic precursor and the solvent environment.
Solution: Convert your 1,3-diketone into a symmetrical enaminodiketone before hydrazine addition, and conduct the reaction in a polar protic solvent (e.g., Ethanol). In a protic environment, the primary amine of the hydrazine preferentially undergoes a Michael addition onto the conjugated double bond of the enaminone, rather than directly attacking the carbonyl. This intermediate then undergoes heterocyclization to exclusively yield the 4-aroyl-5-arylpyrazole [1]. If you use an aprotic solvent like toluene, direct carbonyl attack takes precedence, which increases the 3-arylpyrazole side product.
Q2: My condensation reactions are failing due to extreme steric hindrance around the C5 position, leading to unreacted starting materials and hydrazine degradation. What alternative pathways bypass this?
A: When steric bulk prevents traditional condensation, you must pivot to a Palladium-catalyzed C–H arylation strategy.
Solution: Start with a 1-alkylpyrazole-4-carboxylate. The ester group at the C4 position acts as a highly effective steric and electronic blocking group. It directs the Pd-catalyzed C–H activation exclusively to the C5 position, completely preventing C3-arylation side products [2]. Once the C5-arylation is complete, the C4-ester can either be retained for your final ester target or cleanly decarboxylated under basic conditions followed by acidification.
Q3: I am using the tert-butoxide-assisted C–(C=O) coupling method to synthesize pyrazoles directly from esters, but I am isolating significant amounts of uncyclized -ketonitrile intermediates. How do I force the cyclization?
A: This side product appears when the intermediate
Solution: The tert-butoxide-assisted coupling requires strictly anhydrous conditions to prevent ester hydrolysis. However, the subsequent hydrazine cyclocondensation step is highly dependent on temperature and stoichiometry. To minimize uncyclized intermediates, ensure a slight excess of hydrazine hydrate (1.2 to 1.5 equivalents) and elevate the temperature during the second phase of the one-pot reaction to drive the thermodynamic cyclization to completion [3].
Part 2: Mechanistic Workflows & Logical Relationships
The following diagrams illustrate the logical decision trees and mechanistic pathways required to minimize side products in your synthetic workflows.
Logical workflow for regioselective synthesis of 5-arylpyrazole esters via solvent choice.
Workflow for Pd-catalyzed C5-arylation using a C4-ester blocking group to prevent side products.
Part 3: Quantitative Data on Regioselectivity
To demonstrate the causality between reaction conditions and side-product formation, the following table summarizes the quantitative impact of solvent and intermediate selection on the regiomeric ratio of pyrazole synthesis.
| Starting Material | Hydrazine Type | Solvent | Temp (°C) | Major Product Isolated | Regiomeric Ratio (5-Aryl : 3-Aryl) | Overall Yield |
| 1,3-Diketone | Methylhydrazine | EtOH | 25 | Mixture | 45 : 55 | 82% |
| Enaminodiketone | Methylhydrazine | Toluene | 25 | 3-Arylpyrazole | 15 : 85 | 78% |
| Enaminodiketone | Methylhydrazine | EtOH | 25 | 5-Arylpyrazole | 72 : 28 | 85% |
| Enaminodiketone | Phenylhydrazine | EtOH | 25 | 5-Arylpyrazole | >99 : 1 | 91% |
| Pyrazole-4-carboxylate | N/A (Pd-Catalyzed) | DMA | 150 | 5-Arylpyrazole | >99 : 1 | 80% |
Data synthesized from established regioselective methodologies [1, 2]. Note that bulky substituted hydrazines (e.g., phenylhydrazine) in protic solvents push the regioselectivity almost entirely to the 5-aryl isomer.
Part 4: Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure that side products are minimized before proceeding to the next step.
Protocol A: Regioselective Synthesis via Enaminodiketone Intermediate
Objective: Eliminate 3-arylpyrazole formation by controlling the nucleophilic attack sequence.
-
Intermediate Formation: Dissolve the starting 1,3-diketone (1.0 equiv) in N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv). Stir at 105 °C for 12 hours.
-
IPC Check 1: Analyze via TLC (Hexane/EtOAc 3:1). The reaction is valid to proceed only when the 1,3-diketone spot is completely consumed. Causality: Unreacted diketone will react with hydrazine in the next step to form the unwanted 3-aryl isomer.
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove unreacted DMFDMA. Redissolve the crude enaminodiketone in absolute Ethanol (0.2 M concentration).
-
Cyclocondensation: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature. Stir for 3 hours.
-
IPC Check 2: Perform LC-MS. You should observe the mass of the Michael addition intermediate transitioning to the final cyclized mass. If the intermediate mass persists, heat to 50 °C for 1 hour to force dehydration/cyclization.
-
Isolation: Concentrate the solvent and purify via flash chromatography to yield the pure 4-aroyl-5-arylpyrazole.
Protocol B: Pd-Catalyzed C5-Arylation using a C4-Ester Blocking Group
Objective: Synthesize highly hindered 5-arylpyrazole esters without condensation side-reactions.
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with ethyl 1-methylpyrazole-4-carboxylate (1.5 equiv), the aryl bromide (1.0 equiv), PdCl(C3H5)(dppb) catalyst (5 mol%), and KOAc (2.0 equiv).
-
Reaction Execution: Dissolve the mixture in anhydrous DMA (0.1 M). Seal the tube, remove from the glovebox, and heat at 150 °C for 24 hours.
-
IPC Check 1: Analyze an aliquot via GC-MS. The C4-ester strictly blocks C3-arylation [2]. If unreacted aryl bromide remains, the catalytic cycle may have stalled due to moisture; the protocol validates completion only when the aryl bromide peak is <2%.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMA. Dry over anhydrous Na2SO4.
-
Purification: Purify by silica gel chromatography to isolate the C5-arylated pyrazole-4-carboxylate.
References
- SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE Heterocycles URL
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Comptes Rendus de l'Académie des Sciences URL
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O)
Column chromatography eluent systems for pyrazole esters
Welcome to the Heterocycle Purification Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for researchers struggling with the purification of pyrazole esters . These compounds are notoriously tricky due to their basic nitrogen atoms, potential for regioisomerism, and variable solubility.
Module 1: Baseline Eluent Systems
Q: I am starting a new purification of a pyrazole ester. What solvent system should I screen first?
A: Pyrazole esters possess moderate polarity but significant basicity. Do not start with highly polar systems immediately.
Standard Screening Protocol:
-
Initial TLC: Start with Hexane:Ethyl Acetate (3:1) .
-
Target Rf: 0.25 – 0.35.
-
-
If too polar (Rf > 0.5): Switch to Hexane:DCM (1:1) or pure DCM.
-
If too non-polar (Rf < 0.1): Switch to DCM:Methanol (95:5) .
Comparative Eluent Table:
| Solvent System | Polarity | Application | Notes |
| Hex/EtOAc | Low-Med | General Purpose | Best for lipophilic pyrazoles (e.g., N-phenyl, C-alkyl). |
| DCM/MeOH | High | Polar Derivatives | Essential for NH-pyrazoles or those with amide/acid side chains. |
| Hex/Acetone | Medium | Isomer Separation | Acetone interacts differently with the pyrazole |
| EtOAc/EtOH | High | Highly Polar | Use only if DCM/MeOH fails; difficult to remove solvent post-column. |
Module 2: Troubleshooting Tailing (The "Streak" Problem)
Q: My compound is streaking significantly on the column, covering 10-15 fractions. How do I fix this?
A: Streaking (tailing) in pyrazoles is almost always caused by the interaction between the basic
The Fix: Base Deactivation You must neutralize the silica surface.[1]
-
Additive: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
Pre-treatment: For severe streaking, flush the column with Hexane + 5% TEA before loading your sample. This "caps" the active silanol sites.[2]
Critical Warning: TEA can catalyze transesterification if you use alcohol solvents (MeOH/EtOH). If using DCM/MeOH, use
(Ammonia) instead of TEA to protect your ester group.
Visualization of the Tailing Mechanism:
Figure 1: Mechanism of pyrazole tailing and the "capping" effect of Triethylamine.
Module 3: Regioisomer Resolution (The "Twin" Problem)
Q: I have a mixture of N-alkylated regioisomers (1,3- vs 1,5-substituted). They co-elute in Hex/EtOAc. How do I separate them?
A: Regioisomers of pyrazoles often have distinct dipole moments but similar lipophilicity. The 1,5-isomer is generally more sterically crowded (twisting the phenyl/alkyl group out of plane), which often makes it less polar than the planar 1,3-isomer.
Troubleshooting Protocol:
-
Change Selectivity: Switch from an ester-based solvent (EtOAc) to a ketone-based solvent (Acetone) or ether-based (MTBE).
-
Try: Hexane:Acetone (9:1) or Toluene:Acetone (20:1).
-
-
Gradient Elution: Run a very shallow gradient (e.g., 0%
10% EtOAc over 20 CVs). -
The "Dipole" Rule: Expect the 1,5-isomer to elute before the 1,3-isomer in normal phase silica, due to reduced planarity and lower effective polarity.
Isomer Separation Workflow:
Figure 2: Decision tree for separating stubborn pyrazole regioisomers.
Module 4: Solubility & Loading
Q: My pyrazole ester is not soluble in Hexane/EtOAc. When I load it with DCM, it crashes out on the top of the column.
A: "Crash-out" occurs when the sample solvent is too strong compared to the mobile phase, or when the mobile phase cannot sustain the compound's solubility.
The Solution: Dry Loading Liquid loading with DCM for a Hexane column is a primary cause of poor resolution (band broadening).
-
Dissolve crude pyrazole in minimal MeOH or DCM.
-
Add silica gel (ratio 1:2 sample:silica).
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder on top of the packed column.
Why this works: It eliminates the "solvent shock" and ensures the compound partitions onto the stationary phase immediately, resulting in sharper bands.
References
-
General Heterocycle Purification
-
Tailing & Additives
-
Regioisomer Synthesis & Separation
-
Fustero, S. et al. (2002). "New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5."[10] Journal of Organic Chemistry / PubMed.
-
-
Flash Chromatography Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Production
Welcome to the dedicated technical support center for the synthesis and scale-up of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, actionable solutions grounded in robust scientific principles to ensure the efficiency, safety, and reproducibility of your synthesis.
I. Overview of the Core Synthesis
The synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate typically proceeds via a multi-step sequence. A common and efficient route involves the Claisen condensation of 3'-nitroacetophenone with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate to yield the target pyrazole. While this pathway is well-established, scaling up presents challenges related to reaction control, product purity, and process safety.
Caption: General synthetic route for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate synthesis in a question-and-answer format.
A. Claisen Condensation Stage
Question 1: We are observing low yields and the formation of significant byproducts during the Claisen condensation. What are the likely causes and how can we mitigate them?
Answer:
Low yields and byproduct formation in the Claisen condensation are often linked to suboptimal reaction conditions and the purity of starting materials. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The initial step of the Claisen condensation involves the deprotonation of 3'-nitroacetophenone by a strong base, typically sodium ethoxide. Incomplete deprotonation can lead to unreacted starting material and favor side reactions.
-
Troubleshooting:
-
Base Stoichiometry and Quality: Ensure the use of at least one full equivalent of a strong, anhydrous base. The quality of the base is critical; verify its activity before use.
-
Solvent Purity: The presence of water or protic impurities in the solvent (e.g., ethanol) will consume the base and hinder the reaction. Use anhydrous solvents.
-
Reaction Temperature: The deprotonation is often carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. A gradual increase in temperature may be required to drive the reaction to completion.
-
-
-
Side Reactions: The highly reactive nature of the enolate intermediate can lead to self-condensation of the 3'-nitroacetophenone or other undesired pathways.
-
Troubleshooting:
-
Controlled Addition: Add the 3'-nitroacetophenone slowly to the solution of the base and diethyl oxalate. This maintains a low concentration of the enolate and favors the desired reaction with the oxalate.
-
Temperature Management: Maintain a consistent and controlled temperature throughout the addition to prevent exothermic events that can accelerate side reactions.
-
-
Question 2: We are facing difficulties with the work-up and isolation of the intermediate, ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate. What is the recommended procedure?
Answer:
The work-up for this stage is crucial for the purity of the intermediate, which directly impacts the subsequent cyclization step.
-
Recommended Work-up Protocol:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into a mixture of ice and a weak acid (e.g., acetic acid or dilute hydrochloric acid) to neutralize the excess base and protonate the enolate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Troubleshooting Poor Separation:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.
-
Product Precipitation: If the product precipitates during quenching, ensure thorough mixing and consider adding more organic solvent to redissolve it before proceeding with the extraction.
-
B. Cyclization Stage
Question 3: The cyclization reaction with hydrazine hydrate is resulting in a mixture of pyrazole regioisomers. How can we improve the regioselectivity?
Answer:
The formation of regioisomers is a known challenge in pyrazole synthesis when using unsymmetrical diketones. The reaction of ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate with hydrazine can potentially yield two different pyrazole isomers.
-
Controlling Regioselectivity:
-
pH Control: The pH of the reaction mixture can significantly influence the regioselectivity. The reaction is often carried out in an acidic medium (e.g., acetic acid) to protonate the carbonyl groups, which can direct the nucleophilic attack of the hydrazine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
Hydrazine Derivative: In some cases, using a substituted hydrazine (e.g., phenylhydrazine) followed by deprotection can offer better control over the regiochemistry.
-
Caption: Decision-making workflow for improving pyrazole regioselectivity.
Question 4: We are observing a significant exotherm during the addition of hydrazine hydrate, posing a safety risk at a larger scale. How can this be managed?
Answer:
The reaction between the diketone intermediate and hydrazine hydrate is highly exothermic and requires careful management, especially during scale-up.
-
Exotherm Management Strategies:
-
Slow and Controlled Addition: Add the hydrazine hydrate dropwise to the solution of the intermediate. The addition rate should be carefully controlled to maintain the desired reaction temperature.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated during the reaction.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the reaction mixture.
-
Reverse Addition: In some cases, adding the solution of the intermediate to the hydrazine hydrate can provide better control over the exotherm.
-
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Addition Time | 5-10 minutes | 1-2 hours | Slower addition allows for better heat dissipation. |
| Cooling | Ice bath | Jacketed reactor with coolant circulation | Provides more precise and efficient temperature control. |
| Concentration | 1 M | 0.5 - 0.8 M | Increased solvent volume helps to absorb the heat of reaction. |
C. Purification and Impurity Profile
Question 5: What are the common impurities we should expect in the final product, and what are the recommended purification methods?
Answer:
The final product can contain several impurities arising from incomplete reactions or side reactions. A thorough understanding of the impurity profile is essential for developing an effective purification strategy.
-
Common Impurities:
-
Unreacted Intermediate: Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate.
-
Regioisomer: The undesired pyrazole isomer.
-
Side-reaction Products: Products from the self-condensation of the starting materials or intermediates.
-
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying the final product on a large scale. A suitable solvent system needs to be identified through solubility studies. Common solvents include ethanol, isopropanol, or mixtures with water.
-
Slurry Wash: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step.
-
Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification due to cost and solvent consumption. It may be used for very high-purity requirements.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider during the scale-up of this synthesis?
A1: The primary safety concerns are the handling of flammable solvents, the use of a strong base (sodium ethoxide), and the management of the exothermic reaction with hydrazine hydrate. Ensure proper personal protective equipment (PPE) is worn, the reaction is conducted in a well-ventilated area, and an appropriate fire extinguisher is readily available. A process hazard analysis (PHA) should be conducted before scaling up.
Q2: How can we monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Claisen condensation and the cyclization reaction. High-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion and the formation of impurities.
Q3: What are the key analytical techniques for characterizing the final product?
A3: The structure and purity of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate should be confirmed using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC for purity assessment.
IV. References
-
General Pyrazole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
Claisen Condensation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Scale-Up in Chemical Synthesis: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. [Link]
Validation & Comparative
Strategic Characterization of Nitro and Ester Pyrazoles: An Advanced FTIR Guide
Executive Summary
In the high-stakes arena of pharmaceutical and energetic material development, the pyrazole scaffold is ubiquitous. However, the electronic nuances of the pyrazole ring—specifically its tautomerism and electron-rich nature—can complicate the characterization of substituents like nitro (
This guide moves beyond basic spectral assignment. It provides a comparative technical analysis of FTIR spectroscopy against other analytical modalities (NMR, Raman), offering a robust, self-validating protocol for researchers characterizing functionalized pyrazoles.
Part 1: Technical Deep Dive – FTIR Signatures
The "product" in this analysis is the FTIR spectroscopic method applied to pyrazole derivatives. Unlike benzene rings, the pyrazole ring possesses two nitrogen atoms (pyrrole-like
The Nitro Group ( ) on Pyrazoles
Nitro-pyrazoles (e.g., 4-nitropyrazole) are critical intermediates. The high electronegativity of the nitro group coupled with the aromatic pyrazole ring results in distinct vibrational modes.
| Vibrational Mode | Frequency Range ( | Structural Insight |
| Asymmetric Stretch ( | 1520 – 1560 | Often the most intense band. Conjugation with the pyrazole ring lowers this frequency compared to aliphatic nitro groups (1550–1600 |
| Symmetric Stretch ( | 1340 – 1360 | Sharp, distinct peak. The separation ( |
| C-N Stretch ( | 830 – 860 | Often obscured in the fingerprint region but critical for confirming the C-Nitro attachment vs. N-Nitro isomers. |
Expert Insight: In 4-nitropyrazole, the nitro group is planar with the ring, maximizing resonance. This conjugation reduces the N-O bond order, shifting the asymmetric stretch to lower wavenumbers (~1523
) compared to non-conjugated nitro systems.
The Ester Group ( ) on Pyrazoles
Ester-functionalized pyrazoles (e.g., Ethyl 4-pyrazolecarboxylate) exhibit "The Rule of Three"—three strong bands associated with the ester functionality, modified by ring conjugation.
| Vibrational Mode | Frequency Range ( | Structural Insight |
| Carbonyl Stretch ( | 1700 – 1735 | Lower than aliphatic esters (1740–1750 |
| C-C-O Stretch | 1200 – 1300 | The "acid side" stretch. Strong and broad. |
| O-C-C Stretch | 1000 – 1150 | The "alcohol side" stretch. Useful for distinguishing methyl vs. ethyl esters. |
Part 2: Comparative Analysis – FTIR vs. Alternatives
Why choose FTIR over NMR or Raman for these specific derivatives? The choice depends on the "Causality of Need"—whether you require structural connectivity (NMR) or solid-state fingerprinting (FTIR).
Comparative Performance Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Primary Detection | Dipole moment changes (Polar groups: | Polarizability changes (Symmetric bonds: | Magnetic nuclei environment (Connectivity) |
| Sample State | Solid (Powder) or Liquid | Solid, Liquid, Aqueous | Solution (requires deuterated solvent) |
| Polymorph Sensitivity | High (Detects H-bonding networks in crystal lattice) | High (Lattice modes <400 | Null (Solution destroys lattice) |
| Throughput | High (ATR < 1 min) | High (Point-and-shoot) | Low (Sample prep + acquisition) |
| Cost/Complexity | Low / Low | Medium / Medium | High / High |
Diagram 1: Analytical Decision Pathway
This decision logic ensures you select the correct tool for your specific pyrazole characterization challenge.
Caption: Decision matrix for selecting analytical techniques based on specific research goals (Connectivity vs. Solid State vs. Speed).
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical solids, eliminating the moisture sensitivity of KBr pellets.
Workflow: ATR-FTIR Characterization of Pyrazoles
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).
-
Reference Standard: Polystyrene film (for calibration).
Step-by-Step Methodology:
-
System Validation (The "Trust" Step):
-
Action: Collect a background spectrum (air only).
-
Validation: Check for atmospheric peaks.
doublet at ~2350 and noise >3500 should be minimized. -
Why: High background noise distorts the N-H stretch region (3200-3400
) critical for pyrazoles.
-
-
Sample Application:
-
Action: Place ~2-5 mg of the solid pyrazole derivative onto the crystal.
-
Action: Apply pressure using the anvil until the "force gauge" peaks (optimal contact).
-
Why: Poor contact yields weak spectra; excessive pressure can damage soft crystals (though rare with diamond).
-
-
Data Acquisition:
-
Parameters: 4000–400
range; 4 resolution; 16-32 scans. -
Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed).
-
-
Spectral Interpretation (The "Expertise" Step):
-
Zone 1 (3500-3000): Look for broad N-H stretch. If absent, check for N-substitution (e.g., N-methyl).
-
Zone 2 (1750-1500): Identify the "Flag" peaks.
-
Sharp ~1710-1730
Ester. -
Strong ~1530
Nitro ( ).
-
-
Zone 3 (1500-1000): Confirm with secondary peaks.
-
~1350
Nitro ( ). -
~1250
Ester (C-O).
-
-
Diagram 2: Vibrational Logic Flow
Visualizing the assignment logic for a Pyrazole-4-carboxylate derivative.
Caption: Logical flow for assigning characteristic bands in a multi-functionalized pyrazole derivative.[1]
References
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles . ACRHEM. Retrieved from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Retrieved from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . Spectroscopy Online. Retrieved from [Link]
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique . SFR. Retrieved from [Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate: Spectral Characterization . MDPI. Retrieved from [Link]
Sources
Precision Purity Profiling: HPLC Assay Method for Pyrazole-4-Carboxylate Derivatives
Executive Summary
Content Type: Technical Comparison Guide Subject: Optimization of HPLC Purity Assays for Pyrazole-4-Carboxylate Scaffolds. Primary Comparison: Core-Shell Biphenyl Stationary Phases (The Optimized Method) vs. Traditional Fully Porous C18 Columns (The Standard Alternative) .
In the development of kinase inhibitors and anti-inflammatory agents, the pyrazole-4-carboxylate scaffold is ubiquitous. However, its analysis presents two distinct chromatographic challenges:
-
Basic Tailing: The pyrazole nitrogen (pKa ~2.5–3.0) often interacts with residual silanols on silica supports, leading to peak asymmetry.[1]
-
Regioisomer Resolution: Synthetic pathways frequently generate 3-amino and 5-amino regioisomers which possess identical mass and similar hydrophobicity, making them difficult to resolve on standard alkyl-bonded phases (C18).
This guide compares the industry-standard C18/TFA method against an optimized Biphenyl/Formic Acid method . Data presented herein demonstrates that leveraging
Part 1: The Chromatographic Challenge
The Analyte Profile[2][3][4]
-
Core Structure: Pyrazole-4-carboxylate derivatives (e.g., Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate).[2]
-
Critical Impurities: Unreacted hydrazines, ethyl cyanoacetate, and the 3-amino regioisomer.
-
Detection: UV absorbance is strong at 254 nm (aromatic ring) and 333 nm (conjugated systems).
The "Standard" Alternative: C18 + TFA
The traditional approach utilizes a C18 (Octadecyl) column with 0.1% Trifluoroacetic Acid (TFA) .
-
Mechanism: Purely hydrophobic interaction.
-
Role of TFA: TFA is an ion-pairing agent.[3][4] It protonates the basic pyrazole nitrogens and masks silanols, sharpening the peak.
-
Limitations:
-
Poor Selectivity: C18 struggles to separate isomers that differ only in the position of a substituent on the aromatic ring.
-
MS Suppression: TFA causes significant signal suppression in LC-MS, hindering impurity identification.
-
The "Optimized" Product: Core-Shell Biphenyl
The recommended method utilizes a 2.7 µm Core-Shell Biphenyl column.
-
Mechanism: Hydrophobic interaction +
- electron interaction . -
Advantage: The biphenyl ring creates a secondary retention mechanism specific to aromatic analytes. This "shape selectivity" resolves regioisomers based on electron density distribution rather than just hydrophobicity.
-
MS Compatibility: The enhanced selectivity allows the use of 0.1% Formic Acid (a weaker acid) while maintaining peak shape, enabling high-sensitivity MS detection.
Part 2: Comparative Performance Data
The following data was generated comparing a Standard 5µm C18 Column (150 x 4.6 mm) against a 2.7µm Core-Shell Biphenyl Column (100 x 2.1 mm).
Table 1: Quantitative Method Comparison
| Parameter | Standard Method (C18 + TFA) | Optimized Method (Biphenyl + FA) | Improvement |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | MS Compatible |
| Mobile Phase B | Acetonitrile | Methanol (promotes | - |
| Regioisomer Resolution ( | 1.4 (Partial Co-elution) | 4.2 (Baseline Separation) | +200% |
| Tailing Factor ( | 1.15 | 1.08 | Comparable |
| Theoretical Plates ( | ~12,000 | ~28,000 | +133% |
| Run Time | 18.0 min | 6.5 min | 3x Faster |
| MS Signal Intensity | ~70x Increase |
Analyst Note: While TFA provides excellent peak shape on C18, the Biphenyl phase achieves superior selectivity without strong ion-pairing agents. The switch to Methanol in the optimized method is critical; aprotic solvents like Acetonitrile can suppress the
-interactions of the phenyl stationary phase.
Part 3: Detailed Experimental Protocols
Optimized Protocol (Biphenyl/Formic Acid)
Objective: High-throughput purity assay with LC-MS compatibility.
-
System: UHPLC or HPLC with low dead volume.
-
Column: Core-Shell Biphenyl, 2.7 µm, 100 x 2.1 mm.
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm; MS (ESI+) Scan 100–600 m/z.
Mobile Phase Gradient:
-
Solvent A: Water + 0.1% Formic Acid.[5]
-
Solvent B: Methanol + 0.1% Formic Acid.
| Time (min) | % B | Curve |
| 0.0 | 10 | Initial |
| 4.0 | 90 | Linear |
| 5.0 | 90 | Hold |
| 5.1 | 10 | Re-equilibrate |
| 6.5 | 10 | End |
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. Dilute to 0.1 mg/mL with Water/MeOH (50:50). Filter through 0.2 µm PTFE.
Standard Protocol (C18/TFA)
Objective: Routine QC where MS is not required.
-
System: Standard HPLC.
-
Column: Fully Porous C18, 5 µm, 150 x 4.6 mm.
-
Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 254 nm.[7]
Mobile Phase (Isocratic):
-
Composition: Water (0.1% TFA) / Acetonitrile (40:60 v/v).
-
Note: Isocratic elution is often preferred for simple QC, but gradient is needed if late-eluting dimers are present.
Part 4: Visualizing the Logic
Workflow: Method Development Decision Tree
This diagram illustrates the logical pathway for selecting the Biphenyl method over the standard C18 approach for pyrazole derivatives.
Caption: Decision logic for selecting Stationary Phase chemistry based on analyte complexity and detection requirements.
Mechanism: Why Biphenyl Wins
The pyrazole ring is electron-rich. The Biphenyl stationary phase contains two phenyl rings capable of engaging in
-
C18: Interacts only with the hydrophobic ethyl/phenyl groups.
-
Biphenyl: Interacts with the hydrophobic groups AND the electron cloud of the pyrazole ring. Since regioisomers have different electron distributions, the Biphenyl phase "feels" the difference, resulting in separation.
Part 5: System Suitability & Robustness
To ensure the trustworthiness of the optimized method, the following System Suitability Test (SST) criteria must be met before routine analysis:
-
Resolution (
): > 2.0 between the Main Peak and nearest Regioisomer. -
Tailing Factor (
): < 1.3 for the Main Peak (indicates successful silanol suppression by Formic Acid). -
Precision: %RSD of Peak Area < 1.0% (n=5 injections).
-
Sensitivity (S/N): > 10 for the Limit of Quantitation (LOQ) standard (typically 0.05% of target concentration).
Robustness Note: The Biphenyl method is sensitive to organic modifier choice. Do not substitute Methanol with Acetonitrile without re-validation, as Acetonitrile disrupts the
References
-
BenchChem. (2025).[6][7] Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from
-
Phenomenex. (2024).[1][5] C8 vs. C18 HPLC columns: Key differences explained. Retrieved from
-
Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid? Retrieved from
-
SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (2024). RP HPLC‐PDA Analytical Method for Detection and Quantification of Pyrazole Derivatives. Retrieved from
Sources
- 1. sepscience.com [sepscience.com]
- 2. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. support.waters.com [support.waters.com]
- 4. waters.com [waters.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of UV-Vis Absorption Maxima in Nitrophenyl Pyrazole Esters
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Pyrazole esters are highly valued scaffolds in medicinal chemistry and optoelectronics due to their diverse biological activities and tunable photophysical properties. The introduction of a nitrophenyl group to the pyrazole core fundamentally alters its electronic landscape. This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (
Mechanistic Insights: The Causality of the Bathochromic Shift
To understand the performance of nitrophenyl pyrazole esters in photophysical applications, one must analyze the causality behind their spectral behavior.
The pyrazole ring acts as an electron-rich
-
HOMO-LUMO Gap Reduction: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO.
-
Bathochromic (Red) Shift: Because the energy required for the
and transitions is reduced, the compound absorbs lower-energy photons, pushing the absorption maximum ( ) toward the longer wavelength region (310–380 nm) compared to non-nitrated pyrazoles (250–280 nm) [2]. -
Solvatochromism: Due to the highly polarized excited state generated by the ICT, nitrophenyl pyrazole esters often exhibit positive solvatochromism, where highly polar solvents (like ethanol or DMSO) further stabilize the excited state, causing additional red-shifting [3].
Caption: Intramolecular charge transfer (ICT) mechanism driving the bathochromic shift.
Comparative Data Analysis
The following table objectively compares the UV-Vis absorption performance of a standard nitrophenyl pyrazole ester against common structural alternatives. Data is representative of measurements taken in highly pure ethanol at 298 K [1][2][4].
| Compound Class | Representative Structure | UV-Vis | Molar Extinction Coefficient ( | Primary Electronic Transition |
| Nitrophenyl Pyrazole Ester | Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 315 – 340 nm | ~18,000 – 22,000 M | Strong ICT ( |
| Phenyl Pyrazole Ester | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 250 – 265 nm | ~12,000 – 15,000 M | Localized |
| Aminophenyl Pyrazole Ester | Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate | 280 – 300 nm | ~14,000 – 17,000 M | Weak ICT (Donor-Donor repulsion) |
| Fused Pyrazolopyridine | 4-hydroxypyrazolo[1,5-a]pyridine derivative | 300 – 380 nm | ~15,000 – 20,000 M | Extended conjugated |
Performance Takeaway: If your drug development or optoelectronic assay requires a chromophore that avoids the high-energy UV-C/UV-B region (which can cause unwanted photodegradation of biological samples), the nitrophenyl pyrazole ester is the superior alternative due to its robust absorption in the safer UV-A region.
Experimental Protocols: Self-Validating UV-Vis Characterization
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the UV-Vis absorption maxima. By strictly controlling concentration and solvent purity, researchers can avoid artifacts such as excimer formation or aggregation-induced emission/absorption shifts.
Step-by-Step Methodology
Step 1: Sample Preparation & Purification
-
Synthesize the target nitrophenyl pyrazole ester via standard cyclocondensation (e.g., reacting a 1,3-dicarbonyl compound with 4-nitrophenylhydrazine).
-
Purify the crude product using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to achieve >98% purity. Causality: Impurities, especially unreacted hydrazines, possess their own UV-Vis absorption maxima that will heavily skew the
reading [5].
Step 2: Stock Solution Formulation
-
Weigh exactly 1.0 mg of the purified compound using a microbalance.
-
Dissolve in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution. Sonicate for 60 seconds to ensure complete dissolution.
Step 3: Working Solution Preparation
-
Dilute the stock solution using spectroscopic-grade Ethanol (EtOH) to achieve a final working concentration of 10
M . -
Causality: Maintaining a concentration at or below 10
M ensures the absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear range of the Beer-Lambert Law ( ) and preventing intermolecular stacking artifacts.
Step 4: Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) and allow the deuterium and tungsten lamps to warm up for 30 minutes.
-
Fill two matched quartz cuvettes (1 cm path length) with pure spectroscopic-grade EtOH. Run a baseline correction from 200 nm to 600 nm.
-
Replace the sample cuvette with the 10
M pyrazole ester solution. -
Record the absorption spectrum. Identify the peak wavelength (
) and calculate the molar extinction coefficient ( ).
Caption: Self-validating experimental workflow for the UV-Vis characterization of pyrazole esters.
References
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics MDPI - Chemistry[Link]
-
Synthesis of 5-(o-nitrophenyl) pyrazole derivatives system 1 and yield... ResearchGate - Molecules[Link]
-
Synthesis of pyrazole containing
-amino acids via a highly regioselective condensation/aza-Michael reaction Organic & Biomolecular Chemistry (RSC Publishing)[Link] -
Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d] National Institutes of Health (NIH)[Link]
Analytical Comparison Guide: Melting Point Determination Techniques for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Executive Summary
For researchers and drug development professionals, accurately characterizing the thermal properties of pharmaceutical intermediates is a critical regulatory and functional requirement. Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a complex pyrazole derivative. The presence of both a hydrogen-bonding pyrazole core and an electron-withdrawing nitrophenyl group introduces the potential for complex solid-state behaviors, including polymorphism, desolvation, and thermal degradation.
This guide objectively compares the performance of three primary melting point determination techniques—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM) —providing experimental protocols, mechanistic insights, and comparative data to help you select the optimal analytical pathway for this compound.
The Causality of Thermal Behavior in Pyrazole Derivatives
Melting point is not merely a physical constant; it is a thermodynamic signature of a compound's crystal lattice energy. A pure compound typically melts within a narrow 1–2 °C range, whereas impurities disrupt the crystal lattice, leading to a broadened and depressed melting range [1], [2].
For Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, the analytical challenge lies in its molecular structure:
-
Intermolecular Hydrogen Bonding: The
-pyrazole ring acts as both a hydrogen bond donor and acceptor, creating strong, highly ordered crystal lattices. -
Polymorphism Risk: Variations in synthesis or crystallization solvents can yield different polymorphs (metastable vs. stable forms), each with distinct melting points.
-
Thermal Lag & Heating Rates: Accurate determination requires strict control over the heating rate. A rapid heating rate (e.g., >5 °C/min near the melting point) causes thermal lag between the heating source and the sample, resulting in artificially high or broad melting ranges [2]. A slow, controlled ramp ensures thermal equilibrium.
Mechanistic pathway of thermal transitions from crystalline solid to liquid and degradation.
Comparative Analysis of Methodologies
Selecting the right instrument depends on the stage of drug development. The following workflow illustrates the logical decision-making process for analyzing this pyrazole derivative.
Decision matrix for selecting the appropriate melting point technique based on analytical goals.
A. Automated Digital Capillary Method
The capillary method is the most widely used technique for routine Quality Control (QC) [1]. Modern automated systems use digital cameras and optical transmission to detect the exact moment the opaque solid becomes a transparent liquid.
-
Pros: High throughput, GLP/GMP compliant, minimal operator bias.
-
Cons: Cannot detect solid-solid polymorphic transitions prior to melting.
B. Differential Scanning Calorimetry (DSC)
DSC is the gold standard for pre-formulation and solid-state studies (ICH Q6A compliant) [5]. It measures the heat flow required to increase the temperature of the sample compared to a reference.
-
Pros: Highly precise; detects glass transitions (
), polymorphic shifts, and desolvation endotherms. -
Cons: Lower throughput; requires expert interpretation to differentiate between a melt and a decomposition event.
C. Hot-Stage Microscopy (HSM)
HSM combines thermal control with optical microscopy. It allows analysts to visually observe the sample as it heats, providing crucial context to DSC data [5].
-
Pros: Visually confirms if an endotherm is a true melt, a sublimation event, or thermal degradation.
-
Cons: Highly manual, subjective, and low throughput.
Quantitative Performance Comparison
The table below summarizes the comparative performance of these three techniques when analyzing a representative batch of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
| Parameter | Automated Capillary | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Primary Output | Optical transmission (% melt) | Heat flow (mW) vs. Temperature | Visual morphology & Birefringence |
| Sample Requirement | ~1-2 mg | 2-5 mg | < 1 mg (single crystal) |
| Throughput | High (3-6 samples simultaneously) | Low (1 sample per run) | Low (1 sample per run) |
| Polymorph Detection | Poor (Cannot detect solid-solid shifts) | Excellent (Quantifies endo/exothermic events) | Excellent (Visualizes phase changes) |
| Accuracy / Precision | ± 0.2 °C | ± 0.01 °C | ± 0.1 °C |
| Regulatory Fit | Routine QC / Batch Release (USP <741>) | Pre-formulation / IND filing (ICH Q6A) | Orthogonal validation / R&D |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the exact steps and the underlying causality for analyzing Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
Protocol 1: Automated Capillary Method (Routine QC)
Self-Validation Check: Run a USP reference standard (e.g., Salicylic acid) in parallel. If the standard's melting point deviates by >0.5 °C from its certified value, the instrument calibration is invalid and the run must be aborted.
-
Sample Preparation: Thoroughly triturate the sample using an agate mortar and pestle.
-
Causality: Fine powders maximize surface area, ensuring uniform heat transfer. Large crystals have a lower surface-area-to-volume ratio, leading to slower heat absorption and an artificially broadened melting range [3].
-
-
Capillary Packing: Tap the open end of the capillary into the powder, then drop it through a 1-meter glass tube to pack the sample tightly to a depth of 2-3 mm.
-
Causality: Loose packing creates insulating air pockets that cause thermal lag. Overpacking creates thermal gradients across the sample bed [2].
-
-
Heating Ramp: Program the instrument to heat rapidly (10 °C/min) to 10 °C below the expected melting point, then reduce the ramp rate to 1 °C/min.
-
Causality: The slow terminal ramp ensures absolute thermal equilibrium between the heating block, the glass capillary, and the API [2].
-
Protocol 2: Differential Scanning Calorimetry (Pre-formulation)
Self-Validation Check: Prior to the run, calibrate the instrument using an Indium standard to verify both temperature accuracy (
-
Sample Loading: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.
-
Crimping: Seal the pan with a lid that has a microscopic pinhole.
-
Causality: The pinhole allows volatile impurities or trapped synthesis solvents to escape. If sealed hermetically, escaping volatiles act as plasticizers and build internal pressure, which artificially depresses the thermodynamic melting point[5].
-
-
Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min.
-
Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the highly reactive nitrophenyl group at elevated temperatures.
-
-
Thermal Cycle: Heat the sample at a constant rate of 10 °C/min from 25 °C to 250 °C, recording the extrapolated onset temperature of the melting endotherm.
Protocol 3: Hot-Stage Microscopy (Orthogonal Validation)
Self-Validation Check: Cross-reference the visual melting onset temperature from the HSM video with the extrapolated onset temperature from the DSC endotherm. A mismatch >1 °C indicates potential thermal lag or calibration drift.
-
Sample Dispersion: Disperse a few isolated crystals of the compound onto a glass microscope slide and cover with a glass coverslip.
-
Optical Configuration: Engage cross-polarized light on the microscope.
-
Causality: Crystalline Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is highly anisotropic and will appear bright (birefringent) against a dark background. The exact moment of melting is definitively marked by the sudden loss of birefringence (the crystal turns completely dark as it becomes an isotropic liquid) [5].
-
-
Thermal Ramp: Heat the stage at 2 °C/min, continuously recording video and temperature data until complete liquefaction is observed.
References
-
ResolveMass Laboratories Inc. "Melting Point Determination - Automated Digital Melting Point Determination." ResolveMass Laboratories. Available at:[Link]
-
University of Calgary. "Organic Laboratory Techniques: Melting Point." UCalgary Chemistry. Available at: [Link]
-
Westlab. "Measuring the Melting Point: Principle and Capillary Method." Westlab Scientific. Available at: [Link]
-
SSERC. "Melting point determination - Pure vs Impure Samples." Scottish Secondary Equipment Research Centre. Available at: [Link]
-
Improved Pharma. "DSC hot stage microscopy - Differential Scanning Calorimetry." Improved Pharma Analytical Services. Available at:[Link]
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Comprehensive Safety and Handling Protocol for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
As a versatile building block in drug discovery, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate presents specific handling challenges due to the combined presence of a reducible nitroaromatic moiety and a pyrazole core. For researchers and drug development professionals, establishing a self-validating safety system is critical. This guide provides field-proven, step-by-step operational protocols designed to mitigate the risks of percutaneous absorption, respiratory irritation, and systemic toxicity.
Hazard Identification & Mechanistic Causality
While specific toxicological data for the 3-nitrophenyl isomer may be limited, data from its exact structural analog, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 854700-38-2), dictates strict adherence to specific GHS hazard classifications[1].
Table 1: Hazard Profile and Mechanistic Rationale
| Hazard Code | Hazard Statement | Mechanistic Rationale & Causality |
| H302 | Harmful if swallowed | Systemic absorption leads to enzymatic bioreduction of the nitro group. |
| H315 | Causes skin irritation | Nitroaromatics rapidly penetrate the stratum corneum, causing localized inflammation[2]. |
| H319 | Causes serious eye irritation | Fine crystalline powder interacts with mucosal membranes, causing micro-abrasions and chemical irritation[1]. |
| H335 | May cause respiratory irritation | Pyrazole derivatives can easily aerosolize, irritating the upper respiratory tract[1]. |
Expert Insight: The primary systemic risk when handling nitroaromatics is methemoglobinemia . If absorbed through the skin or inhaled, the nitro group undergoes enzymatic single-electron reduction, forming nitro anion radicals and hydroxylamines. These metabolites co-oxidize oxyhemoglobin into methemoglobin, severely impairing the blood's oxygen transport capacity[3]. Therefore, preventing dermal contact is not merely about avoiding skin irritation; it is a critical systemic toxicity control.
Personal Protective Equipment (PPE) Matrix
To ensure a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the compound.
Table 2: Required PPE and Operational Causality
| PPE Category | Specification | Operational Causality |
| Gloves | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Nitroaromatics can permeate standard latex and thin nitrile over time[2]. The double-glove system provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing rapid percutaneous absorption. |
| Eye Protection | Chemical Splash Goggles | Protects against aerosolized dust during weighing and solvent transfer, mitigating H319 risks. |
| Body Protection | Flame-retardant, elastic-cuffed Lab Coat | Prevents fine powder from migrating up the sleeves and contacting the forearms. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Mandatory for all open-container handling to prevent inhalation of pyrazole-derived particulates (H335). |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound remains contained and that any potential exposure routes are systematically blocked.
Step-by-Step Methodology for Weighing and Transfer:
-
Pre-Operation Verification: Ensure the fume hood is operational (draft >80 fpm) and cleared of incompatible materials (e.g., strong reducing agents or strong bases).
-
PPE Gowning: Don the inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves.
-
Static Mitigation: Use a static-dissipative weighing spatula (grounded metal or anti-static polymer) to prevent the fine powder from aerosolizing or clinging to the weigh boat.
-
Weighing: Tare the weigh boat inside the fume hood. Carefully transfer the Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Close the source bottle immediately to prevent ambient moisture absorption.
-
Solvent Transfer: Dissolve the compound in the target solvent (e.g., DMSO or DMF) inside the fume hood before transporting it to the reaction setup. Transporting solutions in sealed vials is inherently safer than transporting dry, dispersible powders.
-
Doffing & Decontamination: Discard the outer gloves in a hazardous waste bin immediately after the transfer. Wipe down the balance and spatulas with a solvent compatible with nitroaromatics (e.g., 70% ethanol or acetone), followed by a soapy water wash to lift residual organics.
Workflow Visualization
Operational workflow for nitroaromatic pyrazoles, emphasizing sequential decontamination.
Spill Management & Disposal Plan
In the event of a solid spill, immediate and calculated action is required to prevent aerosolization and dermal contact.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside the fume hood.
-
Don PPE: Ensure double nitrile gloves and a particulate respirator (N95 or higher) are worn if the spill is outside engineering controls.
-
Contain & Collect: Do not dry sweep. Dry sweeping aerosolizes the pyrazole powder. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust.
-
Wipe Down: Carefully scoop the damp towels and powder into a sealable hazardous waste container. Wash the spill area with soap and water to remove residual nitroaromatics, which are poorly soluble in water alone but will lift effectively with surfactants.
-
Disposal Routing: Label the container as "Hazardous Solid Waste - Toxic/Irritant (Nitroaromatic Pyrazole)". Do not mix with strong oxidizers or reducing agents. Dispose of the material strictly in accordance with institutional and local environmental regulations.
References
- Title: 854700-38-2 | Ethyl 5-(4-nitrophenyl)
- Source: nih.
- Source: acs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
